molecular formula C12H16N2O5 B1428583 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid CAS No. 870997-82-3

3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid

Cat. No.: B1428583
CAS No.: 870997-82-3
M. Wt: 268.27 g/mol
InChI Key: IYOAARLPVFRFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOAARLPVFRFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736667
Record name 3-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870997-82-3
Record name 3-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-(tert-butoxycarbonylamino)-2-methoxyisonicotinic acid, a highly valuable heterocyclic building block in contemporary drug discovery and development. The document elucidates a robust, multi-step synthetic pathway, beginning from a commercially available precursor, 2-methoxy-3-nitroisonicotinic acid. Each stage of the synthesis—including esterification, nitro group reduction, amine protection, and final saponification—is detailed with comprehensive experimental protocols, mechanistic rationale, and key process considerations. This guide is structured to serve as a practical and authoritative resource for researchers and chemists, combining theoretical principles with actionable laboratory procedures to ensure reproducible and efficient synthesis of the target compound.

Introduction: The Role of Substituted Isonicotinic Acids in Drug Discovery

1.1 Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing novel therapeutic agents. Specifically, substituted isonicotinic acids (pyridine-4-carboxylic acids) serve as critical intermediates for introducing the pyridine moiety into larger, more complex molecules, often acting as key pharmacophoric elements that govern target binding and selectivity.

1.2 Profile of this compound as a Synthetic Intermediate

This compound is a trifunctionalized building block of significant strategic importance. The orthogonal nature of its functional groups—a carboxylic acid for amide bond formation, a Boc-protected amine for controlled deprotection and subsequent derivatization, and a methoxy group for modulating electronic and steric properties—allows for precise and sequential chemical modifications. This controlled reactivity makes it an ideal precursor for the synthesis of complex kinase inhibitors, receptor modulators, and other targeted therapies where a substituted pyridine core is essential for biological activity.

Strategic Retrosynthetic Analysis

2.1 Logical Disconnections of the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient forward synthesis strategy. The primary disconnections are:

  • Carbamate Formation: The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent can be retrosynthetically cleaved to reveal the parent amine, 3-amino-2-methoxyisonicotinic acid. This points to a Boc protection reaction as the final or penultimate step in the forward synthesis.[1][2]

  • Amine Formation: The 3-amino group is strategically disconnected to its corresponding nitro-analogue, 2-methoxy-3-nitroisonicotinic acid. This suggests a nitro group reduction, a reliable and high-yielding transformation, as a key step.[3]

  • Intermediate Protection: To prevent undesirable side reactions during the nitro reduction and Boc protection steps, the carboxylic acid is often masked as an ester (e.g., a methyl ester). This introduces an esterification and a final hydrolysis (saponification) step into the synthetic plan.[4][5]

This analysis leads to a linear and robust pathway starting from the readily available 2-methoxy-3-nitroisonicotinic acid.[6]

2.2 Visualization of the Retrosynthetic Pathway

Retrosynthesis Target 3-(Boc-amino)-2-methoxyisonicotinic Acid Precursor1 Methyl 3-(Boc-amino)-2-methoxyisonicotinate Target->Precursor1 Saponification Precursor2 Methyl 3-amino-2-methoxyisonicotinate Precursor1->Precursor2 Boc Protection Precursor3 Methyl 2-methoxy-3-nitroisonicotinate Precursor2->Precursor3 Nitro Reduction Precursor4 2-Methoxy-3-nitroisonicotinic Acid Precursor3->Precursor4 Esterification Forward_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Boc Protection cluster_3 Step 4: Saponification Start 2-Methoxy-3-nitro isonicotinic Acid Intermediate1 Methyl 2-methoxy-3-nitro isonicotinate Start->Intermediate1 SOCl₂, MeOH Reflux Intermediate2 Methyl 3-amino-2-methoxy isonicotinate Intermediate1->Intermediate2 H₂, Pd/C MeOH Intermediate3 Methyl 3-(Boc-amino)-2-methoxy isonicotinate Intermediate2->Intermediate3 Boc₂O, Et₃N DCM FinalProduct 3-(Boc-amino)-2-methoxy isonicotinic Acid Intermediate3->FinalProduct LiOH THF/H₂O

References

The Selective BRAF Inhibitor Dabrafenib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Chemical Properties, Structure, and Mechanism of Action of a Key Agent in Targeted Cancer Therapy

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. The discovery and development of Dabrafenib represent a significant advancement in the field of precision oncology, particularly for the treatment of cancers harboring activating mutations in the BRAF gene. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of Dabrafenib, along with detailed protocols for its preclinical evaluation, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

Dabrafenib is an orally bioavailable small molecule with the chemical formula C₂₃H₂₀F₃N₅O₂S₂. Its systematic IUPAC name is N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide. The compound is typically used as its mesylate salt to improve its pharmaceutical properties.

PropertyValueSource(s)
CAS Number 1195765-45-7 (free base)--INVALID-LINK--
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂--INVALID-LINK--
Molecular Weight 519.56 g/mol --INVALID-LINK--
Appearance White to off-white solid powder--INVALID-LINK--
Solubility Soluble in DMSO (30 mg/mL) and Ethanol (1 mg/mL with slight warming)--INVALID-LINK--, --INVALID-LINK--

The molecular structure of Dabrafenib is characterized by a central thiazole ring substituted with a tert-butyl group and a pyrimidinyl moiety. This core is linked to a fluorinated phenyl group which, in turn, is attached to a difluorobenzenesulfonamide group. This intricate arrangement of functional groups is crucial for its high-affinity binding to the ATP-binding site of the BRAF kinase.

Synthesis of Dabrafenib

The synthesis of Dabrafenib is a multi-step process that involves the construction of the key thiazole and pyrimidine ring systems and their subsequent coupling. While several synthetic routes have been reported, a common approach involves the following key transformations[1][2][3]:

  • Sulfonamidation: Formation of the sulfonamide bond by reacting an appropriately substituted aniline with a difluorobenzenesulfonyl chloride.

  • Thiazole Ring Formation: Construction of the substituted thiazole ring, often through a Hantzsch-type synthesis or a related cyclization reaction.

  • Pyrimidine Ring Installation: Coupling of a pre-formed pyrimidine derivative or construction of the pyrimidine ring onto the thiazole core.

  • Final Assembly and Purification: The final steps involve the amination of a chloropyrimidine intermediate to introduce the amino group, followed by purification of the final product.

A generalized synthetic scheme is depicted below. The specific reagents and conditions can vary, and researchers should consult detailed synthetic procedures for laboratory-scale preparation[1][2][3].

G cluster_0 Key Synthetic Stages of Dabrafenib Starting Materials Substituted Anilines & Difluorobenzenesulfonyl Chloride Sulfonamide Intermediate N-Aryl-difluorobenzenesulfonamide Starting Materials->Sulfonamide Intermediate Sulfonamidation Thiazole Intermediate Substituted Thiazole Core Sulfonamide Intermediate->Thiazole Intermediate Thiazole Formation Chloropyrimidine Intermediate N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide Thiazole Intermediate->Chloropyrimidine Intermediate Pyrimidine Coupling Dabrafenib Dabrafenib (Final Product) Chloropyrimidine Intermediate->Dabrafenib Amination

Caption: Generalized synthetic workflow for Dabrafenib.

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a highly selective, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with particularly high potency against the BRAF V600E mutant kinase. The BRAF gene is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates fundamental cellular processes including proliferation, differentiation, and survival.

In many cancers, particularly melanoma, activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth. Dabrafenib specifically targets this mutated BRAF, binding to the ATP-binding site of the constitutively active BRAF V600E protein. This prevents the phosphorylation and activation of its downstream target, MEK. Consequently, MEK is unable to phosphorylate and activate ERK, the final kinase in this cascade. The inhibition of ERK phosphorylation is a critical downstream effect, as active ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. The blockade of this pathway by Dabrafenib leads to cell cycle arrest at the G1 phase and the induction of apoptosis, characterized by the activation of caspase-3/7[1].

G cluster_0 MAPK Signaling Pathway and Dabrafenib Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylates Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits Apoptosis Apoptosis Dabrafenib->Apoptosis Induces pMEK pMEK ERK ERK pMEK->ERK Phosphorylates pERK pERK Proliferation Cell Proliferation, Survival, & Differentiation pERK->Proliferation

Caption: Mechanism of action of Dabrafenib in BRAF V600E mutant cells.

Experimental Protocols for Preclinical Evaluation

Cell Viability Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This protocol outlines the steps for determining the IC₅₀ (half-maximal inhibitory concentration) of Dabrafenib in BRAF V600E mutant melanoma cell lines.

Materials:

  • BRAF V600E mutant melanoma cell line (e.g., A375, SK-MEL-28)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dabrafenib stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells per well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Dabrafenib Treatment: Prepare a serial dilution of Dabrafenib in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-cell control for background subtraction. Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the log of the Dabrafenib concentration to determine the IC₅₀ value.

Western Blot Analysis of pERK Inhibition

Western blotting is used to quantify the inhibition of ERK phosphorylation, a key downstream marker of BRAF activity, in response to Dabrafenib treatment.

Materials:

  • BRAF V600E mutant melanoma cell line

  • Dabrafenib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 1-2 hours). Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the pERK signal to the total ERK or a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the assessment of Dabrafenib's effect on cell cycle progression.

Materials:

  • BRAF V600E mutant melanoma cell line

  • Dabrafenib

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and treat with Dabrafenib for 48 hours.

  • Cell Harvesting and Fixation: Trypsinize the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for at least 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Dabrafenib has emerged as a cornerstone in the targeted therapy of BRAF-mutant cancers. Its high selectivity and potent inhibition of the constitutively active MAPK pathway have translated into significant clinical benefits for patients. A thorough understanding of its chemical properties, structure, and mechanism of action is paramount for researchers and clinicians working to further refine its use, overcome resistance, and develop novel combination therapies. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of Dabrafenib and other kinase inhibitors, facilitating the continued advancement of precision oncology.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Compound in Drug Discovery

In the landscape of modern drug discovery, the adage 'a hit is not a lead' underscores the critical journey from initial biological activity to a viable clinical candidate. This transformation is profoundly governed by the molecule's physicochemical properties. These characteristics—spanning solubility, lipophilicity, and ionization state—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.[1][2][3] An otherwise potent compound can fail spectacularly if it cannot reach its target in the body, persist for a sufficient duration, or is prematurely metabolized. Therefore, a comprehensive understanding of a molecule's physical and chemical nature is not merely academic; it is a foundational pillar of successful drug development.[4][5]

This guide provides a detailed technical overview of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid, a substituted pyridine derivative. Heterocyclic scaffolds, such as pyridine, are ubiquitous in medicinal chemistry, valued for their ability to form key interactions with biological targets. The specific substitutions on this core—a methoxy group, a carboxylic acid, and a Boc-protected amine—impart a unique combination of properties that warrant careful study by researchers aiming to incorporate this or similar fragments into larger, more complex drug candidates.

Molecular Identity and Physicochemical Profile

A precise characterization of a compound begins with its fundamental identifiers and properties. While extensive experimental data for this specific molecule is not publicly cataloged, we can compile its known identifiers and computationally predicted properties, which serve as a crucial starting point for laboratory investigation.

Chemical Structure:

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource / Method
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-methoxypyridine-4-carboxylic acid-
Molecular Formula C₁₂H₁₆N₂O₅-
Molecular Weight 284.27 g/mol Calculated
CAS Number 183741-86-8Chemical Supplier Data[6]
XLogP3 (Predicted) 1.5 - 1.6PubChem[7][8]
Hydrogen Bond Donors 2PubChem[8]
Hydrogen Bond Acceptors 6-
Rotatable Bonds 5-
Topological Polar Surface Area (TPSA) 109 Ų-
pKa (Predicted) Acidic (Carboxylic Acid): ~3.5-4.5 Basic (Pyridine N): ~1.5-2.5ACD/Labs, ChemAxon
Melting Point 155 - 158 °CSigma-Aldrich[9]

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Significance of Physicochemical Parameters in a Preclinical Context

The data presented in Table 1 provides actionable insights for the drug development professional.

  • Lipophilicity (XLogP3): With a predicted XLogP3 of ~1.6, the compound exhibits a balanced lipophilicity.[8] This is often considered a favorable range for oral drug candidates, as it suggests a reasonable compromise between aqueous solubility for dissolution and lipid membrane permeability for absorption.[1] Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential off-target toxicity.[1]

  • Ionization (pKa): The molecule is amphoteric, possessing both an acidic carboxylic acid and a weakly basic pyridine nitrogen. The carboxylic acid is the dominant ionizable group in physiological pH ranges (1-8). At intestinal pH (~6.5) and blood pH (~7.4), the carboxylic acid will be predominantly deprotonated (anionic), which typically enhances aqueous solubility. The pyridine nitrogen is only weakly basic due to the electron-withdrawing effects of the adjacent methoxy and carboxylic acid groups and will be largely neutral at physiological pH. Understanding these pKa values is vital for designing solubility studies, predicting gastrointestinal absorption, and anticipating potential pH-dependent interactions with targets.[3]

  • Solubility: Solubility is a gatekeeper for oral bioavailability.[5] Poor aqueous solubility is a primary reason for the failure of promising compounds.[10] Given the predicted LogP and the presence of a highly polar, ionizable carboxylic acid, moderate aqueous solubility is anticipated, particularly at neutral to basic pH. However, this must be experimentally verified.

  • Molecular Size and Hydrogen Bonding: With a molecular weight under 500 Da and a moderate number of hydrogen bond donors/acceptors, the molecule adheres to several "drug-likeness" guidelines (e.g., Lipinski's Rule of Five). These parameters suggest a higher probability of good membrane permeability and oral bioavailability.[2]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical data, the following protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.[11][12] This method measures the equilibrium concentration of a compound in a saturated solution and is considered the most reliable measure for formulation and preclinical development.[13][14]

Objective: To determine the equilibrium (thermodynamic) solubility of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid in a phosphate-buffered saline (PBS) solution at pH 7.4.

Materials:

  • Test Compound (crystalline solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade (for standards)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25 °C)

  • 0.22 µm syringe filters (PVDF or similar low-binding material)

  • HPLC system with UV detector

  • Analytical balance

  • Calibrated pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess of the solid test compound to a 2 mL glass vial. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure equilibrium has been reached. A starting point is ~2 mg of compound in 1 mL of PBS.

    • Prepare at least three replicate vials (n=3) for statistical validity.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant agitation (e.g., 250 rpm) at 25 °C.

    • Equilibrate for a minimum of 24 hours.[10][13] This extended time is necessary to ensure a true thermodynamic equilibrium is established between the solid and dissolved states.

  • Sample Processing:

    • After 24 hours, visually inspect the vials to confirm that excess solid remains.

    • Allow the vials to stand undisturbed for 30 minutes to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved particulates. Causality Note: The choice of a low-binding filter material like PVDF is essential to prevent loss of the analyte due to non-specific binding, which would lead to an underestimation of solubility.

  • Quantification (HPLC-UV):

    • Prepare a series of calibration standards of the test compound in a suitable solvent (e.g., 50:50 ACN:Water or DMSO). The concentration range should bracket the expected solubility.

    • Dilute the filtered sample (from step 3) with the same solvent used for the standards to bring its concentration into the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV at the compound's λmax.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the diluted sample using the calibration curve's regression equation.

    • Calculate the original solubility in the PBS buffer by multiplying the measured concentration by the dilution factor.

Self-Validation and Trustworthiness:

  • Visual Confirmation: The presence of undissolved solid at the end of the incubation is a primary check that saturation was achieved.

  • Multiple Time Points: For novel compounds, running a parallel experiment with a 48-hour incubation can validate that equilibrium was indeed reached at 24 hours (i.e., the solubility value does not significantly increase).

  • Reference Compound: Including a compound with a known, well-documented solubility (e.g., Piroxicam) in the assay serves as a system suitability test, ensuring the method is performing as expected.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility protocol.

G cluster_0 Phase 1: Preparation & Equilibration cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Quantification A 1. Add Excess Solid to PBS (pH 7.4) B 2. Seal Vials (n=3) A->B C 3. Equilibrate on Shaker (24h @ 25°C) B->C D 4. Settle & Collect Supernatant C->D Verify Excess Solid E 5. Filter with 0.22µm Syringe Filter D->E F 6. Dilute Sample for Analysis E->F H 8. Analyze Samples & Standards via HPLC-UV F->H Inject into HPLC G 7. Prepare Calibration Standards G->H I 9. Calculate Solubility (µg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Assay.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not universally available, related pyridine carboxylic acids and Boc-protected amines are often classified as irritants.[15][16] Standard laboratory precautions should be observed.[17][18]

  • Handling: Use in a well-ventilated area or chemical fume hood.[9] Avoid generating dust.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[16]

  • Storage: Store in a tightly closed container in a cool, dry place.[9]

This guide provides a foundational understanding of the physicochemical properties of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid, contextualizing its importance and providing a robust protocol for its experimental characterization. Such analysis is an indispensable step in the rational design and development of new medicines.

References

An In-depth Technical Guide to 3-(Boc-amino)-2-methoxyisonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(Boc-amino)-2-methoxyisonicotinic acid, a key building block in modern medicinal chemistry. While direct literature on this specific molecule is sparse, this document leverages established principles of organic synthesis and the known reactivity of its constituent moieties to present a robust guide for its preparation, characterization, and strategic utilization in drug discovery programs.

Nomenclature and Structural Elucidation

The unambiguous identification of a molecule is paramount for scientific communication and reproducibility. Herein, we define the nomenclature and structural features of the target compound.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: 3-​[(tert-​butoxycarbonyl)amino]-​2-​methoxy-4-​pyridinecarboxylic acid

  • Common Synonyms:

    • 3-(Boc-amino)-2-methoxyisonicotinic acid

    • 3-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid

    • N-Boc-3-amino-2-methoxyisonicotinic acid

The name "isonicotinic acid" designates a pyridine-4-carboxylic acid scaffold. The substituents are numbered according to the standard pyridine ring nomenclature, with the carboxylic acid at position 4, the methoxy group at position 2, and the Boc-protected amino group at position 3.

Chemical Structure and Properties

The chemical structure of 3-(Boc-amino)-2-methoxyisonicotinic acid incorporates several key functional groups that dictate its reactivity and utility.

PropertyValueSource/Justification
Molecular Formula C₁₂H₁₆N₂O₅Calculated from structure
Molecular Weight 268.27 g/mol Calculated from structure
Appearance Likely a white to off-white solidBased on similar compounds
Solubility Soluble in organic solvents (e.g., DCM, THF, MeOH)Inferred from functional groups
pKa (Carboxylic Acid) ~3-5Typical for pyridine carboxylic acids

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amino functionality is crucial. This acid-labile protecting group allows for selective deprotection under mild conditions, enabling subsequent synthetic transformations at the amino position. The methoxy group, an electron-donating substituent, can influence the electronic properties of the pyridine ring and may play a role in modulating biological activity and metabolic stability in derivative compounds.[1][2]

Strategic Synthesis Pathway

Overall Synthetic Workflow

The proposed multi-step synthesis is outlined below. Each step is designed to be high-yielding and utilize readily available reagents.

Synthesis_Workflow A 3-Amino-2-chloropyridine B 3-(Boc-amino)-2-chloropyridine A->B Boc Anhydride, Base C 3-(Boc-amino)-2-methoxypyridine B->C Sodium Methoxide D 4-iodo-3-(Boc-amino)-2-methoxypyridine C->D Iodination E 3-(Boc-amino)-2-methoxyisonicotinic acid D->E Carboxylation (e.g., via Grignard or lithiation followed by CO2 quench)

Caption: Proposed synthetic workflow for 3-(Boc-amino)-2-methoxyisonicotinic acid.

Step-by-Step Experimental Protocol

Step 1: Boc Protection of 3-Amino-2-chloropyridine

  • Rationale: The initial step involves the protection of the exocyclic amino group to prevent its interference in subsequent reactions. The Boc group is ideal due to its stability in the basic conditions of the following methoxylation step.

  • Protocol:

    • Dissolve 3-amino-2-chloropyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

    • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-(Boc-amino)-2-chloropyridine.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

  • Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Sodium methoxide serves as a potent nucleophile to introduce the methoxy group.[3]

  • Protocol:

    • To a solution of 3-(Boc-amino)-2-chloropyridine (1.0 eq) in anhydrous methanol or THF, add sodium methoxide (1.5-2.0 eq).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to obtain 3-(Boc-amino)-2-methoxypyridine.

Step 3: Regioselective Iodination at the 4-Position

  • Rationale: To introduce the carboxylic acid group at the 4-position, a handle for subsequent functionalization is required. Electrophilic iodination of the pyridine ring is a common strategy. The directing effects of the existing substituents are expected to favor iodination at the relatively electron-rich 4-position.

  • Protocol:

    • Dissolve 3-(Boc-amino)-2-methoxypyridine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or a chlorinated solvent.

    • Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq).

    • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product, wash, dry, and purify as in the previous steps to yield 4-iodo-3-(Boc-amino)-2-methoxypyridine.

Step 4: Introduction of the Carboxylic Acid Group

  • Rationale: The iodo-substituent can be converted to a carboxylic acid via several methods. One common approach is metal-halogen exchange followed by quenching with carbon dioxide.

  • Protocol (via Grignard formation and carboxylation):

    • Activate magnesium turnings in anhydrous THF.

    • Add a solution of 4-iodo-3-(Boc-amino)-2-methoxypyridine (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. A small amount of iodine or 1,2-dibromoethane may be needed to initiate Grignard formation.

    • After the formation of the Grignard reagent, cool the reaction mixture to a low temperature (e.g., -78 °C) and bubble dry carbon dioxide gas through the solution.

    • Allow the reaction to warm to room temperature and then quench by the addition of saturated aqueous ammonium chloride.

    • Acidify the aqueous layer with dilute HCl to a pH of ~3-4 and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purification by recrystallization or column chromatography will afford the final product, 3-(Boc-amino)-2-methoxyisonicotinic acid.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine carboxylic acids, particularly isonicotinic acid derivatives, are prevalent scaffolds in a wide range of pharmaceuticals.[4][5][6][7] The title compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The orthogonal protecting group strategy (Boc-amino and the carboxylic acid) allows for selective functionalization at either the amino or the carboxylic acid position.

Applications A 3-(Boc-amino)-2-methoxyisonicotinic acid B Amide Library A->B Amide Coupling C Ester Derivatives A->C Esterification D Deprotected Amine A->D Acidic Deprotection (e.g., TFA) E Further N-functionalization D->E Acylation, Alkylation, etc.

Caption: Potential synthetic applications of 3-(Boc-amino)-2-methoxyisonicotinic acid.

  • Amide Library Synthesis: The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate libraries of amides for structure-activity relationship (SAR) studies.

  • Esterification: The carboxylic acid can be converted to various esters, which may act as prodrugs or modulate the pharmacokinetic properties of a lead compound.

  • N-Functionalization: Following deprotection of the Boc group with an acid such as trifluoroacetic acid (TFA), the resulting free amine can be further functionalized through acylation, alkylation, reductive amination, or arylation to explore modifications at this vector.

Potential Therapeutic Areas

The isonicotinic acid scaffold is a known pharmacophore in various therapeutic areas.[5][6] The introduction of the 3-amino and 2-methoxy substituents can fine-tune the biological activity and properties of resulting compounds. Potential areas of interest for derivatives of this building block include:

  • Oncology: As inhibitors of various kinases and other enzymes implicated in cancer progression.

  • Inflammatory Diseases: As modulators of inflammatory pathways.[5]

  • Infectious Diseases: As antibacterial or antiviral agents.

The methoxy group can serve to explore and occupy specific pockets within protein binding sites, potentially enhancing ligand-protein interactions and improving potency.[1][2]

Spectroscopic Characterization (Predicted)

The structure of the synthesized 3-(Boc-amino)-2-methoxyisonicotinic acid can be confirmed by standard spectroscopic techniques. Predicted key signals are tabulated below.

TechniquePredicted Key Signals
¹H NMR - Singlet for the Boc group (~1.5 ppm, 9H)- Singlet for the methoxy group (~3.9-4.1 ppm, 3H)- Signals for the pyridine ring protons- Broad singlet for the carboxylic acid proton (>10 ppm)- Broad singlet for the NH proton
¹³C NMR - Signal for the Boc carbonyl (~155 ppm)- Signal for the carboxylic acid carbonyl (~165-170 ppm)- Signals for the pyridine ring carbons- Signal for the methoxy carbon (~55-60 ppm)- Signals for the Boc quaternary and methyl carbons
Mass Spec (ESI-) [M-H]⁻ at m/z ~267.1

Conclusion

3-(Boc-amino)-2-methoxyisonicotinic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Although not extensively described in the literature as a standalone compound, its synthesis is achievable through logical and established synthetic transformations. Its utility lies in the ability to introduce a highly functionalized pyridine core into lead compounds, allowing for systematic exploration of chemical space and the optimization of pharmacological properties. This guide provides a solid foundation for the synthesis and application of this important synthetic intermediate.

References

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Molecular Structure Analysis

3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid is a polysubstituted pyridine. The pyridine ring, an electron-deficient aromatic system, forms the core of the molecule. It is functionalized with a carboxylic acid group at the C4 position, a methoxy group at C2, and a Boc-protected amino group at C3. The electronic properties of these substituents are expected to significantly influence the chemical environment of each atom, thereby defining the compound's spectroscopic signature. The Boc group is a common protecting group in organic synthesis, and its characteristic spectral features are well-documented.[1]

The molecular structure dictates the predicted spectroscopic data. The relative positions of the electron-withdrawing carboxylic acid and pyridine nitrogen, and the electron-donating methoxy and amino groups, create a unique electronic distribution that will be reflected in the NMR chemical shifts. The various functional groups (carboxylic acid, carbamate, ether, aromatic ring) will give rise to characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and the lability of the Boc group will govern its fragmentation pattern in mass spectrometry.

To facilitate the discussion of the NMR data, the atoms in the molecule are numbered as shown in the diagram below.

References

Synthesis of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic Acid: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid is a highly functionalized pyridine derivative of significant interest in medicinal chemistry, serving as a key building block for complex pharmaceutical agents. Its synthesis requires a multi-step sequence involving strategic protection and functional group interconversions on the pyridine core. This guide provides a comprehensive overview of a robust synthetic pathway, detailing not only the experimental protocols but also the underlying mechanistic principles and the rationale for key procedural choices. We will explore the synthesis from a retrosynthetic perspective, followed by a detailed forward-synthesis discussion covering esterification, nucleophilic aromatic substitution, nitro group reduction, amine protection, and final hydrolysis. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this synthetic process.

PART 1: Strategic Analysis and Retrosynthetic Approach

The synthesis of a polysubstituted aromatic compound like this compound is best approached by deconstructing the molecule to identify key bond formations and strategic intermediates. This retrosynthetic analysis allows for a logical and efficient synthetic design.

The target molecule's structure is defined by an isonicotinic acid backbone, substituted at positions 2 and 3. The final step in the synthesis is logically the protection of the 3-amino group with a Tert-butoxycarbonyl (Boc) group, a standard procedure in organic synthesis[1][2][3]. This points to 3-amino-2-methoxyisonicotinic acid as the immediate precursor.

The 3-amino group is most commonly installed via the reduction of a 3-nitro group, a reliable and high-yielding transformation[4]. This leads us to 2-methoxy-3-nitroisonicotinic acid as the next key intermediate[5].

The methoxy group at the 2-position can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. A chlorine atom at the 2-position is an excellent leaving group, activated by the adjacent electron-withdrawing nitro group[6][7]. Therefore, the synthesis can proceed from a 2-chloro-3-nitro-substituted pyridine precursor.

Throughout this sequence, the carboxylic acid at the 4-position can be reactive under various conditions. To prevent unwanted side reactions, it is prudent to protect it as an ester, typically a methyl ester, which can be hydrolyzed in the final step[8][9][10]. This integrated strategy forms the basis of our synthetic plan.

The following diagram illustrates this retrosynthetic logic.

G target 3-(Boc-amino)-2-methoxy- isonicotinic Acid (Target) precursor1 3-Amino-2-methoxy- isonicotinic Acid target->precursor1 Boc Protection precursor2 Methyl 3-Amino-2-methoxy- isonicotinate precursor1->precursor2 Saponification precursor3 Methyl 2-Methoxy-3-nitro- isonicotinate precursor2->precursor3 Nitro Reduction precursor4 Methyl 2-Chloro-3-nitro- isonicotinate precursor3->precursor4 S(N)Ar Methoxylation start 2-Chloro-3-nitropyridine- 4-carboxylic Acid (Starting Material) precursor4->start Esterification

Caption: Retrosynthetic analysis of the target molecule.

PART 2: Forward Synthesis: Protocols and Mechanistic Insights

This section details the step-by-step forward synthesis, providing both executable protocols and expert commentary on the underlying chemical principles.

Step 1: Esterification of 2-Chloro-3-nitroisonicotinic Acid

Objective: To protect the carboxylic acid functional group as a methyl ester, preventing its interference in subsequent reactions and improving solubility in organic solvents.

Reaction Scheme:

Protocol:

  • Suspend 2-chloro-3-nitroisonicotinic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (2.0 eq) dropwise over 30-60 minutes, maintaining the temperature below 10 °C.[8] A vigorous evolution of gas (HCl and SO₂) will be observed.

  • After the addition is complete, warm the mixture to 50 °C and stir for 12 hours.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield methyl 2-chloro-3-nitroisonicotinate.

Expertise & Causality:

  • Choice of Reagent: While Fischer esterification using a strong acid catalyst like H₂SO₄ is common, the use of thionyl chloride offers a highly efficient alternative.[8] SOCl₂ reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, but more importantly, it converts the carboxylic acid to a highly reactive acyl chloride intermediate in situ. This intermediate is rapidly attacked by methanol to form the ester, driving the reaction to completion under relatively mild conditions.

  • Temperature Control: The initial dropwise addition at 0 °C is crucial to control the exothermic reaction between thionyl chloride and methanol. Subsequent heating accelerates the conversion of the carboxylic acid.

Step 2: Nucleophilic Aromatic Substitution (SNAr) - Methoxylation

Objective: To replace the chlorine atom at the 2-position with a methoxy group.

Reaction Scheme:

Protocol:

  • Dissolve methyl 2-chloro-3-nitroisonicotinate (1.0 eq) in anhydrous methanol (15 volumes).

  • Add sodium methoxide (1.1 to 1.5 eq, either as a solid or a solution in methanol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, neutralize the reaction mixture with acetic acid or dilute HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to afford methyl 2-methoxy-3-nitroisonicotinate[5].

Expertise & Causality:

  • Mechanism: This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring is electron-deficient, and this effect is greatly enhanced by the strongly electron-withdrawing nitro group at the 3-position. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group and the ring nitrogen. Aromaticity is restored by the expulsion of the chloride leaving group.[6][7]

  • Regioselectivity: The attack occurs at the 2-position because this position is highly activated towards nucleophilic attack by both the ring nitrogen and the adjacent nitro group.

Step 3: Reduction of the Nitro Group

Objective: To selectively reduce the 3-nitro group to a 3-amino group without affecting the ester or methoxy functionalities.

Reaction Scheme:

Protocol (Catalytic Hydrogenation):

  • Dissolve methyl 2-methoxy-3-nitroisonicotinate (1.0 eq) in methanol or ethyl acetate (20 volumes).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the mixture vigorously for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield methyl 3-amino-2-methoxyisonicotinate.

Expertise & Causality:

  • Choice of Method: Catalytic hydrogenation with Pd/C is a clean and efficient method for reducing aromatic nitro groups and is often the preferred industrial method.[4] Alternative reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media can also be used, but they generate metallic waste streams that require disposal.[4][11] The Pd/C method is highly selective for the nitro group in the presence of the ester and methoxy groups.

Step 4: Boc Protection of the Amino Group

Objective: To protect the newly formed 3-amino group with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

alt text

Protocol:

  • Dissolve methyl 3-amino-2-methoxyisonicotinate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (15 volumes).

  • Add triethylamine (TEA, 1.5 eq) or another non-nucleophilic base.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.[12]

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1M KHSO₄), water, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to give methyl 3-(tert-butoxycarbonylamino)-2-methoxyisonicotinate.

Expertise & Causality:

  • Mechanism: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O anhydride.[2] The base (triethylamine) serves to deprotonate the resulting positively charged amine, regenerating its nucleophilicity and neutralizing the acid byproduct, thereby driving the reaction forward. The tert-butyl carbonate anion that is formed is unstable and decomposes to carbon dioxide and the tert-butoxide anion.

Step 5: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester back to the carboxylic acid to yield the final target molecule.

Reaction Scheme:

alt text

Protocol:

  • Dissolve the Boc-protected ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 with a cold, dilute acid (e.g., 1M HCl or citric acid).

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Expertise & Causality:

  • Choice of Base: Lithium hydroxide is often preferred for saponification as it is less harsh than sodium or potassium hydroxide and can often be used at room temperature, minimizing potential side reactions. The Boc group is generally stable to these basic conditions but is labile to strong acid, hence the careful acidification step.[1]

  • Workup: Acidification protonates the carboxylate salt, rendering the final product neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

PART 3: Workflow Visualization and Data Summary

The complete forward synthesis is a linear sequence that builds complexity on the pyridine core.

G cluster_0 Synthesis Workflow A 2-Chloro-3-nitro- isonicotinic Acid B Methyl 2-Chloro-3-nitro- isonicotinate A->B Esterification (SOCl2, MeOH) C Methyl 2-Methoxy-3-nitro- isonicotinate B->C S(N)Ar (NaOMe, MeOH) D Methyl 3-Amino-2-methoxy- isonicotinate C->D Reduction (H2, Pd/C) E Methyl 3-(Boc-amino)-2-methoxy- isonicotinate D->E Boc Protection ((Boc)2O, TEA) F 3-(Boc-amino)-2-methoxy- isonicotinic Acid E->F Saponification (LiOH, H2O/THF)

Caption: Overall synthetic workflow for the target molecule.

Table 1: Summary of Key Intermediates and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Role
2-Chloro-3-nitroisonicotinic acidC₆H₃ClN₂O₄202.55Starting Material
Methyl 2-chloro-3-nitroisonicotinateC₇H₅ClN₂O₄216.58Protected Intermediate
Methyl 2-methoxy-3-nitroisonicotinateC₈H₈N₂O₅212.16Key Intermediate
Methyl 3-amino-2-methoxyisonicotinateC₈H₁₀N₂O₃182.18Amine Precursor
Methyl 3-(tert-butoxycarbonylamino)-2-methoxyisonicotinateC₁₃H₁₈N₂O₅282.29Protected Precursor
This compoundC₁₂H₁₆N₂O₅268.27Final Product

PART 4: Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on fundamental and robust organic transformations. The presented pathway, beginning with the esterification of 2-chloro-3-nitroisonicotinic acid, followed by nucleophilic aromatic substitution, nitro-group reduction, Boc-protection, and final saponification, represents a logical and efficient route to this valuable building block. By understanding the mechanism behind each step—from the activation of the pyridine ring for SNAr to the mild conditions required for Boc protection and ester hydrolysis—chemists can confidently execute and optimize this synthesis for applications in pharmaceutical research and development.

References

Navigating the Synthesis of Advanced Bioactive Molecules: A Technical Guide to CAS 870997-82-3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-((tert-Butoxycarbonyl)amino)-2-methoxyisonicotinic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex and potent therapeutic agents. Among these, 3-((tert-Butoxycarbonyl)amino)-2-methoxyisonicotinic acid (CAS 870997-82-3) has emerged as a valuable scaffold. Its unique substitution pattern on the pyridine ring—a protected amine, a methoxy group, and a carboxylic acid—offers medicinal chemists a versatile platform for introducing key pharmacophoric features and modulating the physicochemical properties of target molecules.

This technical guide provides an in-depth exploration of the commercial availability, core applications, and practical handling of this key synthetic intermediate. We will delve into its role in the synthesis of targeted therapies, with a particular focus on the development of kinase inhibitors, and provide detailed protocols for its effective utilization in amide coupling reactions, a cornerstone of pharmaceutical synthesis.

Core Properties and Commercial Availability

3-((tert-Butoxycarbonyl)amino)-2-methoxyisonicotinic acid is a white to off-white solid with the molecular formula C₁₂H₁₆N₂O₅ and a molecular weight of 268.27 g/mol . The presence of the tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent renders the molecule stable under a variety of reaction conditions, while allowing for facile deprotection under acidic conditions to unmask the primary amine for further functionalization. The carboxylic acid at the 4-position and the methoxy group at the 2-position provide crucial handles for constructing diverse molecular architectures.

A range of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes a selection of commercially available sources.

SupplierCatalog NumberPurityAdditional Information
AbacipharmTechAB22042Typically ≥95%Global chemical supplier.[1]
BLD PharmatechBD303845Typically ≥95%Offers a variety of research chemicals.[2]
United States Biological--Listed as a supplier.[3]
ChemsceneCS-011854198.59% (example)Provides detailed product information and safety data.[4]
AmbeedA423091Typically ≥95%Provides related compounds and references.[5]
AccelaChemAC-10332≥95%Provides basic chemical properties.[6]

Note: Purity and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Mechanism of Action and Key Applications: A Gateway to Kinase Inhibitors

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a wide array of biological targets, including enzymes and receptors.[7] The specific substitution pattern of CAS 870997-82-3 makes it an ideal precursor for the synthesis of inhibitors targeting various kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.

A prominent application of this building block is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors . IRAK4 is a key signaling node in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which are central to the innate immune response.[] Dysregulation of IRAK4 signaling is implicated in various inflammatory diseases and certain cancers, such as MYD88-mutant diffuse large B-cell lymphoma.[1]

The general strategy for incorporating 3-((tert-Butoxycarbonyl)amino)-2-methoxyisonicotinic acid into an IRAK4 inhibitor involves the formation of an amide bond between its carboxylic acid and a primary or secondary amine on a partner fragment. This amide bond formation is a critical step in assembling the final bioactive molecule.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Proinflammatory_Cytokines promotes transcription Inhibitor IRAK4 Inhibitor (derived from CAS 870997-82-3) Inhibitor->IRAK4 inhibits

Figure 1: Simplified IRAK4 signaling pathway and the point of intervention for inhibitors derived from CAS 870997-82-3.

Experimental Protocols: Amide Coupling and Deprotection

The utility of 3-((tert-Butoxycarbonyl)amino)-2-methoxyisonicotinic acid is primarily realized through its carboxylic acid functionality, which readily participates in amide bond formation. The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.

General Protocol for Amide Coupling using EDC/HOBt

This protocol describes a standard and widely used method for forming an amide bond between 3-((tert-Butoxycarbonyl)amino)-2-methoxyisonicotinic acid and a primary or secondary amine.

Materials:

  • 3-((tert-Butoxycarbonyl)amino)-2-methoxyisonicotinic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-((tert-Butoxycarbonyl)amino)-2-methoxyisonicotinic acid (1.0 eq) and HOBt (1.2-1.5 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2-1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To the activated acid solution, add the amine (1.0-1.2 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Amide_Coupling_Workflow Start Start: Dissolve Acid and HOBt in DMF Activation Cool to 0°C Add EDC Stir for 30 min Start->Activation Amine_Addition Add Amine and DIPEA Activation->Amine_Addition Reaction Warm to RT Stir for 12-24h Monitor by TLC/LC-MS Amine_Addition->Reaction Workup Dilute with EtOAc/DCM Aqueous Washes (LiCl, NaHCO₃, Brine) Reaction->Workup Purification Dry organic layer Concentrate Flash Column Chromatography Workup->Purification End End: Purified Amide Product Purification->End

Figure 2: Workflow for a typical amide coupling reaction using CAS 870997-82-3.

Protocol for Boc Deprotection

The Boc protecting group is typically removed under acidic conditions to reveal the primary amine, which can then be used in subsequent synthetic steps.

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound in DCM (typically a 0.1 to 0.5 M solution).

  • Acid Addition: Cool the solution to 0 °C and add TFA (typically 20-50% v/v in DCM).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. This product is often used in the next step without further purification.

Conclusion

3-((tert-Butoxycarbonyl)amino)-2-methoxyisonicotinic acid (CAS 870997-82-3) is a strategically important and commercially available building block for the synthesis of complex bioactive molecules. Its utility is particularly evident in the development of kinase inhibitors, such as those targeting IRAK4. The well-defined protocols for amide coupling and Boc deprotection allow for its reliable incorporation into diverse molecular scaffolds. As the demand for novel and targeted therapeutics continues to grow, the importance of such versatile synthetic intermediates in accelerating drug discovery and development pipelines cannot be overstated.

References

Methodological & Application

Coupling protocols for 3-(Boc-amino)-2-methoxyisonicotinic acid with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Bond Formation: Coupling Protocols for 3-(Boc-amino)-2-methoxyisonicotinic Acid with Primary Amines

Abstract

The formation of amide bonds is a cornerstone of medicinal chemistry and drug development.[1] This application note provides a comprehensive guide for researchers on the effective coupling of 3-(Boc-amino)-2-methoxyisonicotinic acid with various primary amines. This particular carboxylic acid presents unique challenges due to the electronic properties and steric hindrance imparted by its substituents. We will explore the underlying chemical principles, compare the efficacy of different coupling strategies, and provide two detailed, field-proven protocols using both a classic carbodiimide-based method (EDC/HOBt) and a high-efficiency uronium salt-based method (HATU). This guide is designed to equip scientists with the knowledge to select the optimal conditions, troubleshoot potential issues, and achieve high yields in their synthetic campaigns.

Introduction: Understanding the Substrate and the Challenge

3-(Boc-amino)-2-methoxyisonicotinic acid is a valuable building block in the synthesis of complex heterocyclic molecules. However, its structure presents a moderate challenge for standard amide coupling reactions. The successful formation of the amide bond is contingent on activating the carboxylic acid, a process that is thermodynamically favorable but kinetically slow without a suitable coupling reagent.[2]

Two key features of the substrate must be considered:

  • Steric Hindrance: The presence of the 2-methoxy group and the bulky 3-(Boc-amino) group in the ortho and meta positions, respectively, can physically obstruct the approach of the amine nucleophile and the coupling machinery to the carboxylic acid center.

  • Electronic Effects: Both the methoxy and Boc-amino groups are electron-donating, which can slightly decrease the electrophilicity of the carboxyl carbon, making it less reactive towards nucleophilic attack.

These factors necessitate the careful selection of a coupling reagent that can overcome both steric and electronic hurdles to ensure efficient and high-yielding amide bond formation.

Principles of Reagent Selection for Hindered Couplings

The choice of coupling reagent is the most critical parameter for success. The goal is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent.[3] We will focus on two of the most reliable classes of reagents for this purpose.

Carbodiimide Reagents: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removing its urea byproduct via aqueous workup.[2][4]

  • Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][5] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea or lead to racemization if the acid has a chiral center. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included.[5][6] HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and a highly efficient acylating agent, less prone to side reactions.[2][5] The subsequent attack by the primary amine on this active ester yields the desired amide and regenerates HOBt, which acts catalytically in this part of the cycle.[5]

Uronium/Aminium Salt Reagents: The HATU System

For more challenging couplings involving sterically hindered acids or poorly nucleophilic amines, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[4] HATU is known for its high reactivity, rapid reaction times, and low rates of epimerization.[2][7]

  • Mechanism of Action: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester (derived from the embedded 1-hydroxy-7-azabenzotriazole, HOAt).[2][8] This active ester is even more reactive than the corresponding HOBt ester, partly due to the neighboring pyridine nitrogen in the HOAt moiety, which provides anchimeric assistance to the coupling reaction. The primary amine then rapidly attacks this ester to yield the final amide.

Decision Framework for Reagent Selection
FeatureEDC/HOBtHATU/DIPEA
Reactivity Good to Very GoodExcellent / Very High
Cost LowerHigher
Byproducts Water-soluble ureaTetramethylurea, HOAt
Best For Routine couplings, unhindered amines, cost-sensitive syntheses.Sterically hindered acids/amines, weak nucleophiles, rapid reactions.[7]
Base Required Often optional, but a base like DIPEA or NMM can be used.Stoichiometric non-nucleophilic base (e.g., DIPEA) is required.[9]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for solution-phase amide bond formation. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Anhydrous solvents should be used where specified.

Protocol A: EDC/HOBt-Mediated Coupling (Standard Conditions)

This protocol is a robust starting point for coupling with unhindered primary amines.

Materials and Reagents:

ReagentM.W.Equivalents
3-(Boc-amino)-2-methoxyisonicotinic acid282.291.0
Primary AmineVaries1.1
EDC·HCl191.701.2
HOBt (anhydrous)135.131.2
DIPEA (optional, for amine salts)129.242.0-3.0
Anhydrous DMF or DCM-~0.1 M

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(Boc-amino)-2-methoxyisonicotinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to make an approx. 0.1 M solution).

  • Addition of Amine: Add the primary amine (1.1 eq). If the amine is provided as a hydrochloride or other salt, add DIPEA (2.0-3.0 eq) and stir for 5-10 minutes.

  • Addition of Coupling Agents: Add HOBt (1.2 eq) to the solution, followed by EDC·HCl (1.2 eq).[10] A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. The disappearance of the carboxylic acid starting material is a key indicator of completion.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M KHSO₄, saturated aqueous NaHCO₃, and finally with brine.[11]

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.

Protocol B: HATU-Mediated Coupling (High-Efficiency Conditions)

This protocol is recommended for sterically hindered primary amines or when Protocol A provides low yields.

Materials and Reagents:

ReagentM.W.Equivalents
3-(Boc-amino)-2-methoxyisonicotinic acid282.291.0
Primary AmineVaries1.1
HATU380.231.2
DIPEA129.242.5 - 3.0
Anhydrous DMF-~0.1 M

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-(Boc-amino)-2-methoxyisonicotinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make an approx. 0.1 M solution).

  • Addition of Amine and Base: Add the primary amine (1.1 eq) followed by DIPEA (2.5-3.0 eq).[12]

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture. Some procedures recommend pre-activating the acid by adding the base and HATU and stirring for 15-30 minutes before adding the amine.[13]

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). HATU-mediated reactions are often very fast, with significant product formation occurring within 1-4 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer multiple times with water to remove DMF and the tetramethylurea byproduct.[9] Follow with a wash using saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The byproducts from HATU couplings (tetramethylurea and HOAt) are generally polar and can often be separated effectively.[9]

Visualization of Mechanisms and Workflows

General Amide Coupling Workflow

G reagents 1. Dissolve Acid & Amine in Solvent activation 2. Add Coupling Reagents (e.g., EDC/HOBt or HATU/Base) reagents->activation coupling 3. Stir at Room Temp (1-12 h) activation->coupling monitor 4. Monitor Reaction (TLC / LC-MS) coupling->monitor workup 5. Aqueous Workup monitor->workup purify 6. Column Chromatography workup->purify product Pure Amide purify->product

Caption: High-level experimental workflow for amide bond formation.

EDC/HOBt Activation Mechanism

G cluster_0 Activation Pathway cluster_1 Coupling Pathway Acid R-COOH OAI O-Acylisourea (Reactive Intermediate) Acid->OAI + EDC EDC EDC HOBtEster HOBt Active Ester (More Stable) OAI->HOBtEster + HOBt - EDC-Urea HOBt HOBt Amide Amide Product HOBtEster->Amide + R'-NH2 - HOBt Amine R'-NH2

Caption: Simplified mechanism of EDC/HOBt-mediated acid activation.

HATU Activation Mechanism

G cluster_0 Activation Pathway cluster_1 Coupling Pathway Acid R-COOH Carboxylate R-COO- Acid->Carboxylate + DIPEA Base DIPEA OAtEster OAt Active Ester (Highly Reactive) Carboxylate->OAtEster + HATU - Tetramethylurea HATU HATU Amide Amide Product OAtEster->Amide + R'-NH2 - HOAt Amine R'-NH2

Caption: Simplified mechanism of HATU-mediated acid activation.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagent.2. Insufficient activation time.3. Steric hindrance is too high for the chosen method.1. Use fresh, high-quality reagents.[12]2. For HATU, allow a pre-activation period of 15-30 min before adding the amine.[13]3. Switch from Protocol A (EDC/HOBt) to Protocol B (HATU).
Reaction Stalls 1. Reagent degradation over time.2. Poorly soluble starting materials.1. Perform a "double coupling": after the initial reaction time, add a second portion of fresh coupling reagents.[12]2. Add a co-solvent like DMSO to improve solubility.
Side Product Formation 1. N-acylurea formation (with EDC).2. Guanidinylation of amine (with HATU, rare).3. Boc-deprotection if acidic conditions are present.1. Ensure HOBt is used with EDC to minimize this side reaction.[3]2. Use phosphonium-based reagents like PyBOP if this becomes an issue.3. Ensure the reaction medium remains basic or neutral.
Difficult Purification 1. Urea byproduct from EDC is co-eluting.2. Tetramethylurea from HATU is co-eluting.1. Perform a thorough aqueous workup; the EDC-urea is water-soluble.[4][11]2. Perform multiple aqueous washes to remove the polar tetramethylurea byproduct.[9]

Conclusion

The successful coupling of 3-(Boc-amino)-2-methoxyisonicotinic acid to primary amines is readily achievable with the appropriate selection of reagents and reaction conditions. For straightforward couplings, the economical and reliable EDC/HOBt method provides a solid foundation. For more challenging substrates, particularly those involving sterically demanding primary amines, the HATU protocol offers superior reactivity and efficiency, ensuring high conversion rates in shorter reaction times. By understanding the principles behind each method and following these detailed protocols, researchers can confidently synthesize target amides and advance their drug discovery and development programs.

References

The Versatile Heterocyclic Building Block: 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of molecular design. Among these, functionalized pyridine derivatives have garnered significant attention due to their prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The pyridine ring, an electron-deficient aromatic system, offers a unique combination of chemical stability, synthetic versatility, and the capacity for crucial biological interactions through hydrogen bonding and π-π stacking.[2] This guide focuses on a particularly valuable, yet underexplored, building block: 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid .

The strategic placement of an amino group, a methoxy group, and a carboxylic acid on the pyridine core endows this molecule with a trifecta of functionalities. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, sequential reactions, a cornerstone of complex molecule synthesis.[3] The 2-methoxy substituent influences the electronic properties of the pyridine ring and can play a role in modulating biological activity. The 4-carboxylic acid serves as a versatile handle for a multitude of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceuticals.[4]

This document provides a comprehensive overview of the synthesis, characterization, and application of this heterocyclic building block, tailored for researchers, scientists, and professionals in drug development. We will delve into detailed, field-tested protocols, explain the rationale behind experimental choices, and explore the potential of this molecule in constructing novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key computed properties for 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid and its deprotected analogue.

Property3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid3-amino-2-methoxypyridine-4-carboxylic acid
Molecular Formula C₁₂H₁₆N₂O₅C₇H₈N₂O₃
Molecular Weight 268.27 g/mol 168.15 g/mol
XLogP3 1.80.4
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 64
Rotatable Bond Count 42

Data is computationally generated and should be considered as an estimation.

Synthesis of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid

Synthesis_Workflow Start Starting Materials Step1 Step 1: Precursor Synthesis (Methyl 3-amino-2-methoxypyridine-4-carboxylate) Start->Step1 Step2 Step 2: Boc Protection Step1->Step2 Step3 Step 3: Ester Hydrolysis Step2->Step3 FinalProduct Final Product: 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid Step3->FinalProduct

Caption: Synthetic workflow for the target molecule.

Part 1: Synthesis of Methyl 3-amino-2-methoxypyridine-4-carboxylate (Intermediate 1)

The synthesis of the key intermediate, methyl 3-amino-2-methoxypyridine-4-carboxylate, can be approached through several routes reported for analogous pyridine derivatives. A plausible method involves the construction of the pyridine ring from acyclic precursors, a common strategy in heterocyclic chemistry.

Protocol 1: Synthesis of Intermediate 1

Objective: To synthesize methyl 3-amino-2-methoxypyridine-4-carboxylate.

Materials:

  • Appropriate acyclic starting materials (e.g., substituted enamines and acrylates)

  • Solvents (e.g., Ethanol, Toluene)

  • Catalysts (e.g., base or acid catalysts as required by the specific cyclization strategy)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chosen starting materials in the appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add the catalyst to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization (Expected):

  • ¹H NMR: Signals corresponding to the methoxy group (singlet, ~3.9 ppm), the amino group (broad singlet), and the pyridine ring protons.

  • ¹³C NMR: Peaks for the ester carbonyl, the methoxy carbon, and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₈H₁₀N₂O₃.

Part 2: Boc Protection of Methyl 3-amino-2-methoxypyridine-4-carboxylate (Intermediate 2)

The protection of the amino group is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. The Boc group is ideal due to its stability in a wide range of conditions and its facile removal under acidic conditions.[5]

Protocol 2: Boc Protection of Intermediate 1

Objective: To synthesize methyl 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylate.

Materials:

  • Methyl 3-amino-2-methoxypyridine-4-carboxylate (Intermediate 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add TEA or DIPEA (1.2 eq) to the solution, followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq) in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Characterization (Expected):

  • ¹H NMR: The appearance of a large singlet at approximately 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group, is a clear indicator of successful Boc protection. A downfield shift of the pyridine ring protons adjacent to the newly formed carbamate is also expected.[6]

  • MS: A molecular ion peak corresponding to the calculated mass of C₁₃H₁₈N₂O₅.

Part 3: Hydrolysis of the Methyl Ester to the Carboxylic Acid

The final step in the synthesis is the saponification of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.[7]

Protocol 3: Ester Hydrolysis to Yield the Final Product

Objective: To synthesize 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid.

Materials:

  • Methyl 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylate (Intermediate 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve Intermediate 2 (1.0 eq) in a mixture of MeOH or THF and water.

  • Reagent Addition: Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Characterization (Expected):

  • ¹H NMR: The disappearance of the methyl ester singlet (around 3.8-3.9 ppm) is the primary indicator of a successful hydrolysis. The other signals, including the Boc group singlet and the pyridine protons, will remain.

  • IR Spectroscopy: The appearance of a broad O-H stretch in the region of 2500-3300 cm⁻¹ and a shift in the carbonyl C=O stretch are characteristic of the carboxylic acid formation.

  • MS: A molecular ion peak corresponding to the calculated mass of C₁₂H₁₆N₂O₅.

Applications in Organic Synthesis: Amide Bond Formation

The carboxylic acid functionality of the title compound makes it an excellent substrate for amide coupling reactions, enabling the construction of more complex molecules with potential biological activity. A variety of coupling reagents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization.[8]

Amide_Coupling_Workflow BuildingBlock 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) BuildingBlock->Coupling Amine Primary or Secondary Amine (e.g., Benzylamine) Amine->Coupling AmideProduct Amide Product Coupling->AmideProduct

Caption: Workflow for amide coupling using the target building block.

Protocol 4: Amide Coupling with Benzylamine using HATU

Objective: To synthesize N-benzyl-3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxamide.

Materials:

  • 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Rationale for Reagent Selection:

  • HATU: A highly effective coupling reagent that forms a reactive OAt-ester intermediate, leading to high yields and minimal side reactions.[8]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Medicinal Chemistry Relevance and Future Directions

The pyridine carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][9] These compounds are known to act as enzyme inhibitors, with the carboxylic acid group often playing a key role in binding to the active site of target proteins.[2] The 3-amino-2-methoxypyridine-4-carboxylic acid core, accessible from the title compound via Boc deprotection, presents a versatile platform for the development of novel therapeutic agents.

The presence of the amino and methoxy groups allows for further diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a range of biological targets. For instance, derivatives of aminopyridine carboxamides have shown promise as antimicrobial agents. The ability to readily synthesize a library of amide derivatives from 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid makes it a valuable tool for lead generation and optimization in drug discovery programs.

Future research could focus on:

  • Library Synthesis: Utilizing the protocols outlined here to generate a diverse library of amide, ester, and other derivatives for high-throughput screening against various disease targets.

  • Cross-Coupling Reactions: Exploring the use of the pyridine ring in transition-metal-catalyzed cross-coupling reactions to introduce further structural complexity.

  • Biological Evaluation: Investigating the biological activity of novel compounds derived from this building block in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid is a highly functionalized and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactive sites, coupled with the stability of the Boc protecting group, allow for its strategic incorporation into complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable scaffold in their synthetic endeavors and drug discovery programs.

References

Application Notes and Protocols: A Comprehensive Guide to the Boc Deprotection of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amine Deprotection in Pyridine Scaffolds

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs).[1][2] Its widespread use stems from its stability under a broad range of reaction conditions and its facile, predictable removal under acidic conditions.[3][4] This application note provides a detailed experimental procedure for the deprotection of the Boc group from 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid, yielding the versatile building block, 3-amino-2-methoxyisonicotinic acid. This transformation is a critical step in the synthesis of various substituted pyridine derivatives, which are privileged scaffolds in medicinal chemistry.[5]

This guide is designed to provide not just a step-by-step protocol, but also the underlying scientific rationale for each step, empowering researchers to troubleshoot and adapt the procedure as needed. We will delve into the reaction mechanism, provide a comprehensive experimental protocol, and discuss crucial aspects of reaction monitoring and product characterization.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group with a strong acid, such as trifluoroacetic acid (TFA), is a classic example of an acid-catalyzed elimination reaction.[6] The generally accepted mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This initial protonation makes the carbonyl carbon more electrophilic.[3]

  • Cleavage of the Tert-butyl Group: The protonated intermediate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[6]

  • Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine.[6]

  • Formation of the Ammonium Salt: In the acidic reaction medium, the newly formed amine is protonated to give the corresponding ammonium salt (in this case, the trifluoroacetate salt).[3]

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Reaction with TFA cluster_2 Product Boc_Amine This compound Protonation Protonation of Carbonyl Boc_Amine->Protonation + TFA Cleavage Formation of Tert-butyl Cation and Carbamic Acid Protonation->Cleavage Decarboxylation Release of CO2 Cleavage->Decarboxylation Amine_Salt 3-Amino-2-methoxyisonicotinic acid (TFA Salt) Decarboxylation->Amine_Salt

Figure 1: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol

This protocol provides a general method for the Boc deprotection of this compound. As with any reaction, optimization of parameters such as reaction time and temperature may be necessary to achieve the best results for this specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Commercially AvailableCorrosive and toxic. Handle with extreme care in a fume hood.[7]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse of an anhydrous solvent is recommended to prevent side reactions.
Diethyl EtherAnhydrousCommercially AvailableFor precipitation of the product.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor neutralization during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying the organic layer.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of TFA:

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common practice is to use a 1:1 mixture of DCM and TFA.[8] Caution: The addition of TFA can be exothermic.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable mobile phase for TLC would be a mixture of DCM and methanol (e.g., 9:1 v/v). The disappearance of the starting material and the appearance of a more polar spot corresponding to the product indicates the reaction is proceeding.

  • Work-up and Isolation:

    • Method A: Isolation as the TFA Salt

      • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

      • To the resulting residue, add anhydrous diethyl ether to precipitate the product as the trifluoroacetate salt.

      • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

    • Method B: Isolation as the Free Amine

      • Upon reaction completion, carefully concentrate the reaction mixture under reduced pressure.

      • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

      • Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess TFA until the effervescence ceases. Caution: Significant CO₂ evolution will occur.

      • Separate the organic layer, and wash it with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

  • Purification:

    • The crude product (either the TFA salt or the free amine) can be purified by recrystallization or column chromatography on silica gel if necessary. The choice of purification method will depend on the physical properties of the product and the nature of any impurities.

Experimental_Workflow cluster_workup Work-up Options Start Dissolve Boc-protected acid in DCM Cool Cool to 0 °C Start->Cool Add_TFA Slowly add TFA Cool->Add_TFA Stir Stir at room temperature (1-4 h) Add_TFA->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Workup Work-up Monitor->Workup Workup_A Method A: Isolate TFA Salt (Evaporation & Ether Precipitation) Workup->Workup_A Workup_B Method B: Isolate Free Amine (Neutralization & Extraction) Workup->Workup_B Purification Purification (if necessary) Workup_A->Purification Workup_B->Purification Final_Product Characterization of 3-amino-2-methoxyisonicotinic acid Purification->Final_Product

Figure 2: Experimental workflow for Boc deprotection.

Characterization of 3-Amino-2-methoxyisonicotinic Acid

The successful synthesis of 3-amino-2-methoxyisonicotinic acid can be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show the disappearance of the characteristic singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group. New signals corresponding to the aromatic protons of the pyridine ring and the amine protons will be observed.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should confirm the absence of the quaternary carbon and the methyl carbons of the Boc group (typically around 80 ppm and 28 ppm, respectively).

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the deprotected product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the appearance of N-H stretching vibrations for the primary amine (typically in the region of 3300-3500 cm⁻¹) and the disappearance of the C=O stretch of the Boc carbamate (around 1700 cm⁻¹).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, the equivalents of TFA, or gently warming the reaction mixture. However, be aware that harsher conditions may lead to side reactions.[3]

  • Side Reactions: The tert-butyl cation generated during the reaction is a potent electrophile and can potentially alkylate electron-rich aromatic systems. While the pyridine ring is generally electron-deficient, the methoxy group is electron-donating, which might increase the ring's nucleophilicity. If side products are observed, the use of a scavenger like anisole or triisopropylsilane (TIS) can be beneficial to trap the tert-butyl cation.[9]

  • Stability of the Product: The stability of the 2-methoxyisonicotinic acid scaffold under strongly acidic conditions should be considered. While generally robust, prolonged exposure to strong acid at elevated temperatures could potentially lead to demethylation of the methoxy group. Monitoring the reaction closely is crucial.

  • Work-up: The choice between isolating the product as the TFA salt or the free amine depends on the subsequent steps in the synthetic route. The TFA salt is often a stable, crystalline solid that is easy to handle. If the free amine is required, careful neutralization is necessary.

Safety Precautions

Trifluoroacetic acid (TFA) is a strong, corrosive acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[7] All manipulations involving TFA must be performed in a well-ventilated chemical fume hood.[7] In case of skin or eye contact, flush the affected area with copious amounts of water immediately and seek medical attention.[7]

Conclusion

The Boc deprotection of this compound is a straightforward yet critical transformation for the synthesis of functionalized pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently and reliably obtain the desired 3-amino-2-methoxyisonicotinic acid. This application note provides a solid foundation for performing this reaction, with the flexibility to adapt the protocol to specific experimental needs.

References

The Strategic Application of 3-(tert-Butoxycarbonylamino)-2-methoxyisonicotinic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the application of 3-(tert-Butoxycarbonylamino)-2-methoxyisonicotinic acid (CAS 870997-82-3) , a sophisticated heterocyclic building block, in the synthesis of advanced pharmaceutical intermediates. With a focus on practical utility for researchers and drug development professionals, this document elucidates the compound's strategic importance, particularly in the synthesis of targeted kinase inhibitors. Detailed protocols, mechanistic insights, and comparative data are presented to empower chemists to leverage this reagent's unique structural features for the efficient construction of complex molecular architectures.

Introduction: Unveiling a Key Heterocyclic Building Block

This compound is a substituted pyridine derivative that has gained prominence as a crucial intermediate in medicinal chemistry.[1] Its structure is notable for the strategic placement of three key functional groups on the isonicotinic acid core:

  • A carboxylic acid at the 4-position, which serves as a primary handle for amide bond formation.

  • A Boc-protected amine at the 3-position, which can be deprotected to reveal a nucleophilic amine, enabling further derivatization.

  • A methoxy group at the 2-position, which modulates the electronic properties of the pyridine ring and can influence the conformation of the final molecule.

The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it an ideal component for multi-step synthetic sequences.[2] This strategic combination of functional groups allows for sequential and regioselective reactions, making it a valuable tool for building complex, nitrogen-containing heterocyclic scaffolds that are prevalent in modern pharmaceuticals.[3]

Core Application: Synthesis of TRK Kinase Inhibitors

A primary and high-impact application of this compound is in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors.[4][5] TRK inhibitors, such as Larotrectinib, are a groundbreaking class of targeted cancer therapies effective against tumors harboring NTRK gene fusions, irrespective of the cancer's tissue of origin.[4][6][7]

The synthesis of these inhibitors often involves the construction of a substituted pyrazolo[1,5-a]pyrimidine or a similar fused heterocyclic core. The subject compound is instrumental in forming the 2,3-diaminopyridine portion of these complex structures.

Mechanistic Rationale and Strategic Advantage

The utility of this compound in this context stems from its ability to undergo a series of controlled transformations:

  • Amide Coupling: The isonicotinic acid moiety readily participates in standard amide coupling reactions with a desired amine, forming the first key bond.

  • Hofmann or Curtius Rearrangement: Following amide formation, the Boc-protected amine can be converted to a primary amine via a rearrangement reaction, typically after transformation of the carboxamide. This sequence effectively transforms the initial isonicotinic acid derivative into a 2,3-diaminopyridine scaffold.

  • Cyclization: The newly formed 2,3-diamino arrangement is perfectly poised for subsequent cyclization reactions to build the fused heterocyclic systems characteristic of many kinase inhibitors.

This strategic approach provides a reliable and efficient pathway to complex drug molecules, underscoring the importance of this particular building block in pharmaceutical R&D.

Experimental Protocols: A Practical Guide

While specific patented routes may vary, the following section provides detailed, exemplary protocols for the key transformations involving this compound. These protocols are based on established synthetic methodologies for amide coupling and subsequent transformations relevant to the synthesis of kinase inhibitors.[8][9][10]

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a generic primary amine using the widely adopted EDC/HOBt reagent system.[3]

Materials and Equipment:

  • This compound

  • Primary amine (e.g., benzylamine as a model)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration).

  • Reagent Addition: Add HOBt (1.2 eq) and the primary amine (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Interpretation:

ParameterExpected Value
Yield 75-90%
Purity (LC-MS) >95%
Characterization Confirm structure by ¹H NMR, ¹³C NMR, and HRMS
Protocol 2: Boc Deprotection

Following the amide coupling, the Boc group can be removed under acidic conditions to reveal the primary amine, which is a crucial step for further functionalization.

Materials and Equipment:

  • Boc-protected amide from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected amide (1.0 eq) in DCM.

  • Acid Addition: Add TFA (5-10 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation: Dry the organic layer, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic application described.

Diagram 1: General Amide Coupling Workflow

G cluster_reactants Reactants cluster_process Process CAS 870997-82-3 CAS 870997-82-3 Activation Activation CAS 870997-82-3->Activation Amine (R-NH2) Amine (R-NH2) Nucleophilic Attack Nucleophilic Attack Amine (R-NH2)->Nucleophilic Attack Coupling Reagents (EDC/HOBt) Coupling Reagents (EDC/HOBt) Coupling Reagents (EDC/HOBt)->Activation Base (DIPEA) Base (DIPEA) Base (DIPEA)->Nucleophilic Attack Activation->Nucleophilic Attack Activated Ester Workup & Purification Workup & Purification Nucleophilic Attack->Workup & Purification Product Product Workup & Purification->Product

Caption: Workflow for amide bond formation.

Diagram 2: Pathway to 2,3-Diaminopyridine Scaffold

G A 3-(Boc-amino)-2-methoxy isonicotinic acid CAS 870997-82-3 B Amide Coupling + R-NH2, EDC/HOBt A->B C N-Substituted Amide Intermediate B->C D Boc Deprotection + TFA C->D E 3-Amino-2-methoxy isonicotinamide Derivative D->E F Rearrangement/Further Steps E->F G {2,3-Diaminopyridine Scaffold | Core for Kinase Inhibitors} F->G

Caption: Synthetic route to a key intermediate.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its well-defined functionality allows for robust and scalable synthetic routes to important therapeutic agents, most notably TRK kinase inhibitors. The protocols and strategic insights provided in this guide are intended to facilitate its adoption and application in drug discovery and development programs. As the demand for targeted and structurally complex therapeutics continues to grow, the importance of sophisticated building blocks like CAS 870997-82-3 in the medicinal chemist's toolbox will undoubtedly increase.

References

Application Notes: Leveraging 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic Acid in Combinatorial Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the strategic application of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid as a pivotal building block in modern combinatorial chemistry. We delve into the unique structural attributes that make this reagent exceptionally suited for the rapid generation of diverse small-molecule libraries, particularly through solid-phase organic synthesis (SPOS). Detailed, field-proven protocols for resin coupling, iterative chain elongation, and final cleavage are presented, alongside an in-depth analysis of the underlying chemical principles, including the critical role of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness advanced building blocks for the efficient exploration of chemical space.

Introduction: The Strategic Value of a Bifunctional Scaffold

The quest for novel therapeutic agents is fundamentally a search for molecular diversity. Combinatorial chemistry has emerged as a powerful engine for this search, enabling the systematic and rapid synthesis of vast libraries of compounds.[1][2] The success of any combinatorial library hinges on the strategic design of its constituent building blocks. This compound is an exemplary scaffold, engineered for versatility and efficiency in library construction.

Its structure is comprised of three key features:

  • A Privileged Heterocyclic Core: The isonicotinic acid framework, a pyridine carboxylic acid isomer, is a well-established "privileged scaffold" in medicinal chemistry.[3][4] Pyridine rings are prevalent in a multitude of approved drugs due to their ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[3]

  • An Orthogonal Handle for Diversification: The molecule possesses two distinct functional groups that can be addressed with high selectivity: a carboxylic acid and a protected primary amine. This "orthogonal" arrangement is the cornerstone of its utility, allowing for controlled, stepwise diversification.[5][6][7] The carboxylic acid serves as the initial attachment point or can be coupled to other building blocks, while the amine, once deprotected, provides a vector for further elaboration.

  • An Acid-Labile Protecting Group: The amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust and reliable protecting group that is stable to a wide range of reaction conditions but can be removed cleanly and efficiently with moderate acids like trifluoroacetic acid (TFA).[6][8] This differential stability is the key to the entire synthetic strategy.

The strategic combination of these features allows chemists to construct complex molecules on a solid support, systematically varying the components attached at both the carboxyl and amino positions to generate a library of structurally related compounds.

Core Chemistry: The Boc/Bzl Protection Strategy in SPOS

The use of this compound in combinatorial synthesis is perfectly aligned with the principles of the classic Boc/Benzyl (Bzl) solid-phase synthesis strategy, originally developed by Bruce Merrifield.[9][10]

The workflow can be summarized in a repeating cycle of steps:

  • Immobilization: The building block is attached to an insoluble polymer resin via its carboxylic acid.

  • Deprotection: The temporary N-α Boc protecting group is removed with acid (e.g., TFA), exposing a free amine.[11]

  • Coupling: The next Boc-protected building block is activated and coupled to the newly freed amine, forming a new amide bond.

  • Iteration: The deprotection and coupling steps are repeated until the desired molecular structure is assembled.

  • Cleavage: A strong acid (e.g., anhydrous HF or a TFA "cocktail") is used to cleave the completed molecule from the resin support and remove any permanent side-chain protecting groups.[8]

This cyclical process is highly amenable to automation and allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin beads at each step.[9]

The Boc Deprotection Mechanism

The selective removal of the Boc group is the linchpin of the synthesis. The mechanism is an acid-catalyzed elimination.

  • The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.

  • This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage.

  • A stable tert-butyl cation and an unstable carbamic acid intermediate are formed.

  • The carbamic acid rapidly decarboxylates (loses CO₂) to liberate the free amine.[12]

It is crucial to manage the highly reactive tert-butyl cation generated during this step. If not properly "scavenged," it can alkylate nucleophilic residues within the synthesized molecule.[9] This is addressed in the final cleavage step through the use of scavenger-containing cocktails.

Application Protocols

The following protocols provide a detailed methodology for the use of this compound in a standard solid-phase synthesis workflow to generate a diverse amide library.

Protocol 1: Immobilization onto an Amine-Functionalized Resin

This protocol describes the coupling of the building block's carboxylic acid to a solid support, such as Rink Amide or Sieber Amide resin, to generate a C-terminal amide upon cleavage.

Materials:

  • Rink Amide Resin (or similar amine-functionalized support)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase reaction vessel

Procedure:

  • Resin Swelling: Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into the reaction vessel. Wash and swell the resin with DMF (3 x 5 mL) for 30 minutes. Drain the solvent.

  • Activation Solution: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol), HOBt (3 eq., 0.3 mmol) in DMF (2 mL).

  • Initiate Activation: Add DIC (3 eq., 0.3 mmol) to the activation solution and vortex briefly. Causality Note: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an OBt-ester, which is less prone to racemization and other side reactions before coupling to the resin's amine.[13][14]

  • Coupling: Immediately add the activation mixture to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring (Optional): Perform a Kaiser test on a few resin beads.[10] A negative result (yellow beads) indicates the successful consumption of all primary amines on the resin.

  • Washing: Drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts, alternating between DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF for 30 minutes. Wash again as in step 6.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Iterative Elongation via Boc Deprotection and Amide Coupling

This protocol details the core cycle of the synthesis: removing the Boc group and adding the next building block (in this case, a primary amine for diversification).

Materials:

  • Resin-bound intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Diverse set of primary amines (Building Blocks, R-NH₂)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

Procedure:

Part A: Boc Deprotection

  • Resin Swelling: Swell the resin in DCM (5 mL) for 20 minutes. Drain.

  • Deprotection: Add a solution of 25-50% TFA in DCM (v/v) to the resin.[11] Agitate for 30 minutes at room temperature. Causality Note: This concentration of TFA is sufficient to cleave the acid-labile Boc group without significantly affecting more robust, benzyl-type side-chain protecting groups or the resin linkage, thus maintaining orthogonality.[6]

  • Washing: Drain the TFA solution. Wash the resin with DCM (3 x 5 mL) to remove residual acid.

  • Neutralization: Wash the resin with a solution of 5% DIEA in DMF (v/v) (2 x 5 mL, 5 minutes each). This step is critical to deprotonate the newly formed amine TFA salt to the free amine, which is necessary for the subsequent coupling reaction.[9]

  • Final Wash: Wash the resin with DMF (3 x 5 mL) to remove excess DIEA.

Part B: Coupling of Next Building Block (Primary Amine)

  • Activation/Coupling Solution: In a separate vial, prepare a solution of the desired primary amine (e.g., benzylamine, 5 eq.), PyBOP (5 eq.), and DIEA (10 eq.) in DMF. Causality Note: PyBOP is a highly effective phosphonium-based coupling reagent that rapidly forms an activated ester with any residual carboxylic acid, but in this context, it facilitates the direct amidation reaction. Excess base is required to drive the reaction.[13][15] For coupling a carboxylic acid building block, a similar activation step as in Protocol 1 would be used.

  • Coupling: Add the solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat: The entire cycle (Parts A and B) can be repeated to further elongate the molecule if the design requires it.

Protocol 3: Final Cleavage and Product Isolation

This final step cleaves the synthesized molecule from the solid support and removes any remaining acid-labile side-chain protecting groups.

Materials:

  • Dried, final resin-bound product

  • Cleavage Cocktail (e.g., "Reagent K" or similar)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the residues in your library. A common general-purpose cocktail is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[16] Causality Note: The components act as scavengers. Water helps suppress side reactions, while TIS, thioanisole, and EDT are cation scavengers that trap reactive species (like the tert-butyl cation) generated during deprotection, preventing them from modifying sensitive functionalities.

  • Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail (approx. 10 mL per 100 mg of resin). Agitate at room temperature for 2-3 hours.

  • Isolate Cleavage Solution: Filter the resin and collect the filtrate in a clean centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the collected filtrate dropwise into a larger volume of cold diethyl ether (approx. 10x the volume of the filtrate). The crude product should precipitate as a solid.

  • Isolation: Centrifuge the mixture to pellet the solid product. Decant the ether.

  • Washing: Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude product under vacuum. The product can then be analyzed (LC-MS, NMR) and purified (e.g., by preparative HPLC).

Data and Workflow Visualization

Table 1: Summary of Reagents for SPOS Workflow
StepReagent/SystemPurposeTypical Concentration/Equivalents
Coupling DIC / HOBtCarboxylic acid activation and amide bond formation.3 eq. each
PyBOP / DIEAHigh-efficiency amide bond formation.5 eq. / 10 eq.
Deprotection TFA / DCMCleavage of the N-α Boc group.25-50% (v/v)
Neutralization DIEA / DMFConversion of amine salt to free amine.5-10% (v/v)
Cleavage Reagent K (TFA-based)Cleavage from resin and removal of side-chain protecting groups.Neat cocktail

Diagrams

G cluster_0 Chemical Structure Compound SPOS_Workflow start Amine-Functionalized Resin coupling Protocol 1: Couple Building Block (DIC/HOBt) start->coupling deprotection Protocol 2A: Boc Deprotection (TFA/DCM) coupling->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization add_diversity Protocol 2B: Couple R-NH2 (PyBOP) neutralization->add_diversity cycle Repeat Cycle for Elongation add_diversity->cycle cleavage Protocol 3: Cleavage from Resin (TFA Cocktail) add_diversity->cleavage cycle->deprotection product Purified Library Member cleavage->product

References

Methods for derivatization of the carboxylic acid group in 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid is a valuable substituted pyridine derivative frequently utilized as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic positioning of the carboxylic acid group at the 4-position, flanked by an electron-donating methoxy group and a bulky Boc-protected amino group, presents both opportunities and challenges for its chemical modification. The derivatization of this carboxylic acid into esters, amides, and other functionalities is a critical step in the development of novel compounds with tailored biological activities.

This technical guide provides a comprehensive overview of the primary methods for the derivatization of the carboxylic acid moiety of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid. We will delve into the mechanistic rationale behind the selection of reagents and protocols, offering detailed, field-proven methodologies for common transformations. The protocols are designed to be self-validating, with explanations of the critical parameters that ensure high yield and purity of the desired products.

Key Considerations for Derivatization

The chemical environment of the carboxylic acid in the target molecule dictates the choice of derivatization strategy. Several factors must be considered:

  • Steric Hindrance: The ortho-substituents, particularly the bulky tert-butoxycarbonyl (Boc) protecting group, can sterically hinder the approach of nucleophiles to the carboxylic acid. This may necessitate the use of more reactive coupling agents or longer reaction times.

  • Electronic Effects: The electron-donating nature of the methoxy and amino groups increases the electron density of the pyridine ring, which can influence the reactivity of the carboxylic acid.

  • Acid and Base Sensitivity: The Boc protecting group is labile under strongly acidic conditions and will be removed by reagents like trifluoroacetic acid (TFA)[1]. The pyridine nitrogen is basic and can be protonated by strong acids, potentially altering the molecule's solubility and reactivity.

  • Nucleophilicity of the Amine: While the amino group is protected, the amide nitrogen of the Boc group is generally not nucleophilic. However, care must be taken to avoid any side reactions under harsh conditions.

Part 1: Amide Bond Formation

The formation of an amide bond is one of the most common derivatizations of carboxylic acids, crucial for the synthesis of peptides and other biologically active molecules[2]. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt[3]. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species[4].

Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for activating carboxylic acids[3][4][5]. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., EDC) Amide R-CO-NH-R'' (Product) O_Acylisourea->Amide + Amine Urea_Byproduct R'-NH-CO-NH-R' (Urea) O_Acylisourea->Urea_Byproduct Amine R''-NH2

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes EDC in combination with 1-hydroxybenzotriazole (HOBt). HOBt acts as an additive that minimizes racemization in chiral carboxylic acids and suppresses side reactions by converting the O-acylisourea intermediate into a less reactive but more selective OBt active ester[5].

Materials:

  • 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by the addition of DIPEA (2.0-3.0 eq). The base is crucial to neutralize the hydrochloride salt of EDC and the HOBt.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise while stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide. General purification strategies for carboxylic acid derivatives often involve these techniques[6].

Parameter Recommendation Rationale
Solvent Anhydrous DMF or DCMGood solubility for reactants and inert under reaction conditions.
Equivalents of Reagents Acid (1.0), Amine (1.1), EDC (1.5), HOBt (1.2), DIPEA (2.0-3.0)A slight excess of the amine and coupling reagents drives the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction and minimize side products.
Reaction Time 12-24 hoursSteric hindrance may slow the reaction rate.
Uronium/Aminium Salt-Based Coupling Reagents

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents, often preferred for sterically hindered substrates or for minimizing racemization[5][7]. These reagents react with the carboxylic acid to form an activated ester in situ, which then reacts with the amine.

Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid

  • Amine of choice

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Addition of Base and Amine: Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes. This pre-activation step forms the active ester. Then, add the amine (1.1 eq).

  • Reaction Progression: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Parameter Recommendation Rationale
Coupling Reagent HATUHighly efficient for sterically demanding couplings and reduces the risk of side reactions.
Pre-activation 5-10 minutesAllows for the formation of the active ester before the addition of the amine, leading to cleaner reactions.
Reaction Time 2-6 hoursGenerally faster than carbodiimide methods.

Part 2: Ester Formation

Esterification is another fundamental derivatization of carboxylic acids. For a substrate like 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid, care must be taken to avoid cleavage of the acid-labile Boc group.

Fischer-Speier Esterification (with caution)

The classic Fischer-Speier esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst[3]. While effective for many substrates, the strongly acidic conditions can be problematic for our target molecule due to the Boc protecting group. A modified, milder approach is necessary.

Protocol 3: Mild Acid-Catalyzed Esterification

This protocol uses a catalytic amount of a milder acid to promote esterification while minimizing Boc-deprotection.

Materials:

  • 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid

  • Alcohol of choice (e.g., methanol, ethanol)

  • p-Toluenesulfonic acid (p-TsOH) or a sulfonic acid resin

  • Toluene or a suitable solvent for azeotropic removal of water

  • Dean-Stark apparatus

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the carboxylic acid (1.0 eq) in a mixture of the desired alcohol (as solvent or in excess) and toluene.

  • Catalyst Addition: Add a catalytic amount of p-TsOH (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

G Carboxylic_Acid Pyridine-COOH Protonated_Carbonyl Protonated Carbonyl (More Electrophilic) Carboxylic_Acid->Protonated_Carbonyl + H+ Alcohol R-OH Acid_Catalyst H+ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R-OH Ester Pyridine-COOR (Product) Tetrahedral_Intermediate->Ester - H2O, -H+ Water H2O (Byproduct) Tetrahedral_Intermediate->Water

Esterification via Alkyl Halides under Basic Conditions

To avoid acidic conditions altogether, the carboxylate can be generated with a mild base and then reacted with an alkyl halide. This is an SN2 reaction and works best with primary alkyl halides.

Protocol 4: Alkyl Halide Esterification

Materials:

  • 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF or Acetone

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a dry flask, suspend the carboxylic acid (1.0 eq) and potassium carbonate (1.5-2.0 eq) in anhydrous DMF or acetone.

  • Alkyl Halide Addition: Add the alkyl halide (1.2-1.5 eq) to the suspension.

  • Reaction: Heat the mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Parameter Recommendation Rationale
Base K₂CO₃ or Cs₂CO₃Mild, non-nucleophilic bases that deprotonate the carboxylic acid without affecting the Boc group.
Alkyl Halide Primary halides (e.g., MeI, EtBr)Secondary and tertiary halides may lead to elimination side products.
Solvent DMF or AcetonePolar aprotic solvents that facilitate SN2 reactions.

Conclusion

The derivatization of the carboxylic acid group in 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid can be achieved through several reliable methods. The choice of protocol will depend on the desired derivative (amide or ester), the nature of the coupling partner, and the scale of the reaction. For amide synthesis, uronium/aminium-based coupling reagents like HATU are often superior for this sterically hindered substrate. For esterification, methods that avoid strongly acidic conditions, such as alkylation of the carboxylate salt, are recommended to preserve the integrity of the Boc-protecting group. Careful consideration of the principles outlined in this guide will enable researchers to successfully synthesize a wide range of derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: Analytical Techniques for Monitoring Reactions Involving 3-(Boc-amino)-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for monitoring chemical reactions involving 3-(Boc-amino)-2-methoxyisonicotinic acid. This key building block, featuring a Boc-protected amine, a carboxylic acid, and a methoxy-substituted pyridine ring, is integral to the synthesis of complex molecules in pharmaceutical and materials science. Effective reaction monitoring is critical for optimizing yields, minimizing impurities, and ensuring process safety and scalability. This document outlines the strategic application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy for real-time and offline analysis of common transformations such as amide coupling and Boc-deprotection.

Introduction: The Centrality of Reaction Monitoring

3-(Boc-amino)-2-methoxyisonicotinic acid is a trifunctional reagent whose reactivity is dictated by the interplay of its protected amine, carboxylic acid, and substituted aromatic core. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under basic and nucleophilic conditions but is readily cleaved under acidic conditions, allowing for sequential and site-selective reactions.[1][] The primary transformations this molecule undergoes are:

  • Amide Coupling: Activation of the carboxylic acid followed by reaction with an amine to form an amide bond.

  • Boc Deprotection: Removal of the Boc group to liberate the free amine, typically for subsequent functionalization.

Inadequate monitoring of these reactions can lead to incomplete conversion, formation of side products, or degradation of the desired product. The analytical techniques detailed herein provide the necessary tools for researchers, scientists, and drug development professionals to gain deep mechanistic insights and exert precise control over their synthetic processes.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is the gold standard for quantitative monitoring of reactions involving 3-(Boc-amino)-2-methoxyisonicotinic acid. Its power lies in its ability to separate compounds based on polarity, allowing for the clear differentiation of the starting material, intermediates, and final products.

Causality Behind Experimental Choices:

The Boc-protected starting material is significantly non-polar due to the bulky tert-butyl group. Upon deprotection, the resulting free amine is substantially more polar. This large polarity difference results in a significant shift in retention time on a C18 column, making HPLC an ideal tool for tracking the disappearance of the starting material and the appearance of the product.[3]

Protocol 1: Monitoring Boc Deprotection via RP-HPLC

This protocol provides a standard method for monitoring the progress of the acid-mediated deprotection of 3-(Boc-amino)-2-methoxyisonicotinic acid.

Step-by-Step Methodology:

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Time Zero (T0) Sample: Before adding the deprotection reagent (e.g., TFA or HCl), withdraw a small aliquot (approx. 10-20 µL) of the reaction mixture.

    • Quenching & Dilution: Immediately quench the aliquot in a vial containing a small amount of a suitable base (e.g., saturated sodium bicarbonate solution) to stop the reaction. Dilute the quenched sample with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 0.1-1 mg/mL.

    • Reaction Monitoring Samples: At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr), repeat the sampling, quenching, and dilution process.

  • Data Analysis:

    • Inject the prepared samples into the HPLC system.

    • Integrate the peak area of the starting material and the product.

    • Calculate the percentage conversion by comparing the relative peak areas over time. A successful deprotection is marked by the disappearance of the starting material's peak and the emergence of a new, earlier-eluting peak for the deprotected product.[3]

Data Presentation: Expected HPLC Results
CompoundExpected Retention Time (min)Rationale
3-(Boc-amino)-2-methoxyisonicotinic acid~12.5High non-polarity due to Boc group leads to strong interaction with the C18 stationary phase.
3-amino-2-methoxyisonicotinic acid~4.2Increased polarity after Boc removal results in weaker interaction and earlier elution.

Note: Retention times are illustrative and will vary based on the specific HPLC system, column, and gradient profile.

Visualization: HPLC Monitoring Workflow

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling & Quenching cluster_analysis Analysis Reaction Boc Deprotection Reaction Aliquot Withdraw Aliquot Reaction->Aliquot Time Points Quench Quench with Base Aliquot->Quench Dilute Dilute Sample Quench->Dilute Inject Inject into HPLC Dilute->Inject Data Analyze Chromatogram Inject->Data

Caption: Workflow for HPLC monitoring of a Boc deprotection reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an invaluable tool for confirming the identity of reactants, products, and even transient intermediates.[]

Causality Behind Experimental Choices:

While HPLC provides retention time data, it does not offer structural information. Mass spectrometry provides the mass-to-charge ratio (m/z) of the components, offering definitive confirmation of their molecular weights. This is particularly crucial for identifying unexpected side products or reaction intermediates that may not be easily distinguishable by UV detection alone.[5][6]

Protocol 2: Amide Coupling Reaction Monitoring by LC-MS

This protocol is designed to monitor the formation of an amide bond between 3-(Boc-amino)-2-methoxyisonicotinic acid and a generic primary amine (e.g., benzylamine).

Step-by-Step Methodology:

  • Instrument Setup:

    • Utilize an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

    • HPLC Conditions: Use the same column and mobile phases as described in Protocol 1.

    • MS Conditions (Positive Ion Mode):

      • Ionization Source: Electrospray Ionization (ESI).

      • Scan Range: m/z 100 - 1000.

      • Capillary Voltage: 3.5 - 4.5 kV.

  • Sample Preparation:

    • At various time points, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction by adding a small amount of water or dilute acid to neutralize any remaining coupling agents or base.

    • Dilute the sample significantly with the initial mobile phase composition.

  • Data Analysis:

    • Inject the samples and acquire both the Total Ion Chromatogram (TIC) and the UV chromatogram.

    • Extract ion chromatograms for the expected m/z values of the starting material, the amine, and the final amide product. This allows for highly specific tracking of each component's concentration over time.

    • Confirm the identity of the product peak by its measured m/z value, which should correspond to the [M+H]⁺ adduct of the expected amide.

Data Presentation: Expected LC-MS Results
CompoundFormulaMolecular WeightExpected [M+H]⁺
3-(Boc-amino)-2-methoxyisonicotinic acidC₁₂H₁₆N₂O₅268.27269.11
BenzylamineC₇H₉N107.15108.08
N-benzyl-3-(Boc-amino)-2-methoxyisonicotinamideC₁₉H₂₃N₃O₄357.41358.17

Visualization: LC-MS Data Interpretation

LCMS_Interpretation TIC Total Ion Chromatogram (TIC) EIC_SM Extracted Ion Chromatogram (m/z 269.11) TIC->EIC_SM Extract Ions EIC_Product Extracted Ion Chromatogram (m/z 358.17) TIC->EIC_Product Extract Ions MassSpec Mass Spectrum of Product Peak EIC_Product->MassSpec Analyze Peak Confirmation Identity Confirmed [M+H]⁺ = 358.17 MassSpec->Confirmation

Caption: Logical flow for confirming product identity using LC-MS data.

In-Situ Spectroscopic Techniques: Real-Time Insights

For a deeper understanding of reaction kinetics and mechanisms, in-situ monitoring techniques are unparalleled. They provide a continuous stream of data directly from the reaction vessel without the need for sampling, quenching, or workup, which can perturb the reaction.[7]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR allows for the non-invasive, in-situ monitoring of reactions by tracking changes in the chemical environment of specific protons (¹H NMR).[8]

Causality Behind Experimental Choices: The Boc group has a very distinct singlet peak in the ¹H NMR spectrum around 1.5 ppm, corresponding to its nine equivalent protons. The disappearance of this prominent signal is a clear and unambiguous indicator of deprotection. Similarly, the appearance of new signals corresponding to the product provides real-time kinetic data.[9]

Protocol 3: In-Situ NMR Monitoring of Boc Deprotection

  • Setup:

    • The reaction is performed directly in an NMR tube using a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • A small, known amount of an internal standard (e.g., mesitylene) can be added for precise quantification.

  • Execution:

    • Acquire an initial ¹H NMR spectrum of the starting material.

    • Inject the deprotecting agent (e.g., TFA-d) into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Analysis:

    • Process the spectra to monitor the decrease in the integral of the Boc singlet and the increase in the integrals of the product's characteristic peaks relative to the internal standard. This provides a direct measure of concentration versus time.

B. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a powerful technique for monitoring changes in functional groups in real-time.[10] An immersion probe is placed directly into the reaction mixture, providing continuous spectral data.

Causality Behind Experimental Choices: The key functional groups involved in reactions of 3-(Boc-amino)-2-methoxyisonicotinic acid have distinct infrared absorptions. The disappearance of the broad carboxylic acid O-H stretch and the appearance of the amide N-H stretch and C=O stretch provides a clear fingerprint of an amide coupling reaction.

Protocol 4: Real-Time ATR-FTIR Monitoring of Amide Coupling

  • Setup:

    • Insert a clean, dry ATR-FTIR probe into the reaction vessel.

    • Record a background spectrum of the solvent and starting materials before initiating the reaction.

  • Execution:

    • Add the coupling reagents and amine to the reaction mixture.

    • Begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

  • Analysis:

    • Monitor the spectral regions corresponding to key functional groups. Create trend plots of the absorbance at specific wavenumbers versus time to visualize the reaction profile.

Data Presentation: Key Spectroscopic Handles
TechniqueFunctional Group TransformationKey Spectral Change
¹H NMR Boc-NH → NH₂Disappearance of singlet at ~1.5 ppm.
ATR-FTIR -COOH + R-NH₂ → -CONH-RDisappearance of broad O-H stretch (~3000 cm⁻¹). Appearance of amide N-H stretch (~3300 cm⁻¹) and amide I band (~1650 cm⁻¹).

Visualization: In-Situ Monitoring Concept

InSitu_Monitoring Reactor Reaction Vessel Probe In-Situ Probe (NMR Tube or ATR-FTIR) Reactor->Probe Continuous Measurement Spectrometer Spectrometer (NMR or FTIR) Probe->Spectrometer Data Real-Time Data (Concentration vs. Time) Spectrometer->Data

Caption: Conceptual diagram of in-situ reaction monitoring.

Conclusion and Best Practices

The selection of an analytical technique for monitoring reactions of 3-(Boc-amino)-2-methoxyisonicotinic acid should be guided by the specific goals of the analysis.

  • For routine reaction completion checks and quantitative analysis of purity, RP-HPLC is the most practical and robust method.

  • For unambiguous confirmation of product identity and investigation of unknown impurities, LC-MS is essential.

  • For detailed kinetic studies and mechanistic investigations, in-situ NMR and ATR-FTIR provide invaluable real-time data.

By integrating these powerful analytical tools, researchers and process chemists can achieve a superior level of control and understanding, leading to more efficient, reliable, and scalable syntheses.

References

Orthogonal Protection Strategies for Multifunctional Derivatives of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details robust protecting group strategies for the synthesis and derivatization of 3-(tert-butoxycarbonylamino)-2-methoxyisonicotinic acid, a key building block in pharmaceutical research and development. We present a systematic approach to the orthogonal protection of the amino and carboxylic acid functionalities, enabling selective modification at either site. This note provides field-proven, step-by-step protocols for the introduction and selective cleavage of the tert-butoxycarbonyl (Boc) and methyl ester protecting groups. The causality behind experimental choices is thoroughly explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative references.

Introduction: The Strategic Importance of Protecting Groups

In the synthesis of complex, multifunctional molecules like derivatives of 3-amino-2-methoxyisonicotinic acid, the precise control of reactivity is paramount.[1][2] Unwanted side reactions can lead to complex mixtures, significantly reducing the yield of the desired product and complicating purification. Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions.[3] The ideal protecting group strategy, often referred to as an "orthogonal" strategy, allows for the selective removal of one protecting group in the presence of others, enabling sequential and site-specific modifications.[4][5][6]

The core structure, this compound, presents two key reactive sites: a secondary amine (protected as a Boc-carbamate) and a carboxylic acid. This guide focuses on a common and effective orthogonal strategy: protecting the carboxylic acid as a methyl ester. This allows for selective deprotection and subsequent derivatization of either the amino group or the carboxylic acid.

The Orthogonal Protection Strategy: Boc and Methyl Ester

The cornerstone of this strategy lies in the differential lability of the tert-butoxycarbonyl (Boc) group and the methyl ester. The Boc group is highly sensitive to acidic conditions and can be readily removed with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7][8][9] In contrast, the methyl ester is stable to these acidic conditions but can be selectively cleaved under basic conditions through saponification, typically using a hydroxide base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[10][11] This differential reactivity forms the basis of our orthogonal approach.

Mechanistic Rationale

Boc Group Deprotection (Acid-Catalyzed): The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate's carbonyl oxygen.[7][12] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid rapidly decomposes to release the free amine and carbon dioxide.[7] The use of scavengers, such as anisole or thioanisole, can be employed to trap the electrophilic tert-butyl cation and prevent potential side reactions with sensitive substrates.[13]

Methyl Ester Deprotection (Base-Catalyzed Saponification): Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate which then collapses, expelling the methoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

The following diagram illustrates the logical flow of the orthogonal protection and deprotection strategy:

G Start 3-(Boc-amino)-2-methoxyisonicotinic acid Protect_COOH Esterification (MeOH, H+) Start->Protect_COOH Intermediate Methyl 3-(Boc-amino)-2-methoxyisonicotinate Protect_COOH->Intermediate Deprotect_NH2 Acidic Deprotection (TFA or HCl) Intermediate->Deprotect_NH2 Deprotect_COOH Basic Hydrolysis (LiOH or NaOH) Intermediate->Deprotect_COOH Product_A Methyl 3-amino-2-methoxyisonicotinate Deprotect_NH2->Product_A Product_B 3-(Boc-amino)-2-methoxyisonicotinic acid Deprotect_COOH->Product_B Derivatize_NH2 Derivatization at Amino Group Product_A->Derivatize_NH2 Derivatize_COOH Derivatization at Carboxylic Acid Product_B->Derivatize_COOH Final_Product_A Derivatized Amine Product Derivatize_NH2->Final_Product_A Final_Product_B Derivatized Carboxylic Acid Product Derivatize_COOH->Final_Product_B

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Boc-amino)-2-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-(Boc-amino)-2-methoxyisonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your reaction outcomes.

Section 1: Synthetic Strategy Overview

The synthesis of 3-(Boc-amino)-2-methoxyisonicotinic acid typically proceeds via one of two primary routes, contingent on the availability of starting materials. The most common and often most reliable pathway involves the Boc-protection of the corresponding amino ester, followed by a careful saponification to yield the target carboxylic acid. This approach generally offers better solubility and handling of intermediates compared to directly protecting the amino acid.

Below is a diagram illustrating the two common synthetic pathways.

Synthetic_Pathways cluster_0 Route A: Preferred Pathway (Ester Intermediate) cluster_1 Route B: Direct Protection cluster_2 Key Challenges A1 Methyl 3-amino- 2-methoxyisonicotinate A2 Boc-Protection (Boc)₂O, Base A1->A2 A3 Methyl 3-(Boc-amino)- 2-methoxyisonicotinate A2->A3 A4 Saponification (e.g., LiOH) A3->A4 A5 Final Product: 3-(Boc-amino)-2-methoxyisonicotinic acid A4->A5 C1 Route A: - Boc-group stability during saponification - Complete hydrolysis A4->C1 B1 3-Amino-2-methoxyisonicotinic acid B2 Boc-Protection (Boc)₂O, Base B1->B2 C2 Route B: - Poor solubility of starting material - Potential side reactions with carboxylate B1->C2 B3 Final Product B2->B3

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Problem Area 1: The Boc-Protection Reaction

Question 1: My Boc-protection reaction is showing low conversion to the product. What are the likely causes and how can I fix it?

Answer: Low conversion in a Boc-protection reaction is a frequent issue stemming from several interrelated factors. The key is to ensure the amine is sufficiently nucleophilic and available to react with the di-tert-butyl dicarbonate ((Boc)₂O).

  • Inadequate Base: The choice and stoichiometry of the base are critical. The pyridine nitrogen in your starting material is weakly basic and can be protonated, reducing the nucleophilicity of the C3-amino group. An external base is required to neutralize any acid present and to facilitate the reaction.

    • Recommendation: For reactions in organic solvents like THF or Dichloromethane (DCM), use an organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). For aqueous or mixed-aqueous systems (e.g., THF/water, dioxane/water), inorganic bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are effective.[1][2][3]

  • Solvent & Solubility: The starting material, particularly 3-amino-2-methoxyisonicotinic acid, may have poor solubility in common organic solvents. If the amine is not in solution, the reaction will be slow and incomplete.

    • Recommendation: If using the amino ester, solvents like THF, DCM, or acetonitrile are usually sufficient.[4] If starting with the amino acid, a mixed solvent system like 1,4-dioxane/water or THF/water with a base like NaOH is often necessary to achieve homogeneity.[2]

  • Reagent Quality: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture.

    • Recommendation: Use a fresh bottle of (Boc)₂O or verify the purity of your existing stock.

Question 2: I'm observing multiple byproducts on my TLC plate after the Boc-protection. What could they be?

Answer: Besides unreacted starting material, several byproducts can appear:

  • Double Boc-ylation: While less common for aromatic amines, it's possible under harsh conditions to form a di-Boc protected amine. This is usually minimized by using stoichiometric amounts of (Boc)₂O (1.05-1.2 equivalents).

  • Pyrocarbonate Byproducts: (Boc)₂O can decompose, especially with certain nucleophiles or catalysts, leading to various tert-butyl carbonate species.

  • Reaction with Carboxylic Acid (Route B): If you are protecting the amino acid directly, there is a small possibility of forming a mixed anhydride by reaction of the carboxylate with (Boc)₂O. This is why the ester protection route (Route A) is generally preferred.

Problem Area 2: Ester Hydrolysis (Saponification)

Question 3: The saponification of my methyl ester is cleaving the Boc protecting group. How can I perform this step selectively?

Answer: This is a classic challenge as the Boc group is notoriously labile under acidic conditions and can be compromised by harsh basic conditions.[1][5]

  • Avoid Strong Acids: Never use acidic hydrolysis (e.g., concentrated HCl) as this will rapidly and quantitatively remove the Boc group.

  • Use Milder Basic Conditions: While the Boc group is more stable to bases than acids, prolonged exposure to strong bases at high temperatures can cause cleavage.[]

    • Optimized Protocol: The most reliable method is to use lithium hydroxide (LiOH) in a mixed solvent system like THF/water or methanol/water.[7] This reaction is typically run at a reduced temperature (0 °C) and allowed to slowly warm to room temperature. The progress should be monitored carefully by TLC or LC-MS to avoid over-running the reaction.

Question 4: My saponification reaction is stalled and won't go to completion. What should I do?

Answer: Incomplete hydrolysis can be due to poor solubility of the ester or insufficient base/water.

  • Improve Solubility: Ensure your reaction mixture is homogenous. If the ester is crashing out of the aqueous methanol/THF, you may need to increase the proportion of the organic co-solvent.

  • Increase Base or Water: Add another portion of your base (e.g., 0.5 eq of LiOH solution). Sometimes, adding a small amount of additional water can also help accelerate the hydrolysis of the last remaining starting material.

  • Increase Temperature (with caution): If the reaction is clean but slow at room temperature, you can gently warm it to 30-40 °C. Monitor closely for any signs of Boc-deprotection.

Problem Area 3: Product Isolation and Purification

Question 5: After workup, my final product is a sticky oil that refuses to crystallize. How can I isolate a pure, solid product?

Answer: This is a very common outcome for Boc-protected amino acids.[8] Success hinges on a meticulous workup and the right purification strategy.

  • Acidic Workup is Key: After saponification, the product exists as a carboxylate salt in a basic aqueous solution. You must carefully acidify the aqueous layer to a pH of ~3-4 using a mild acid like 1M HCl, citric acid, or KHSO₄.[2] This protonates the carboxylate, making the product extractable into an organic solvent like ethyl acetate or DCM. Crucially, do not over-acidify, as a pH below 2 can start to cleave the Boc group.

  • Crystallization Attempts:

    • After extraction and drying over Na₂SO₄ or MgSO₄, concentrate the solution in vacuo to a thick oil.

    • Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, diethyl ether) and then slowly adding a poor solvent (e.g., hexane, petroleum ether) until the solution becomes persistently cloudy. Let it stand, preferably in the cold.

    • Seeding with a previously obtained crystal can dramatically induce crystallization.[8]

  • Chromatography: If crystallization fails, silica gel column chromatography is the definitive next step.

    • Mobile Phase: A gradient of methanol in DCM (e.g., 0-10% MeOH) is a good starting point. To prevent the acidic product from streaking on the silica, it is highly recommended to add a small amount of acetic acid (0.5-1%) to the eluent.[9]

Section 3: Optimized Experimental Protocols

Protocol 1: Boc-Protection of Methyl 3-amino-2-methoxyisonicotinate (Route A)
  • Dissolution: Dissolve methyl 3-amino-2-methoxyisonicotinate (1.0 eq) in tetrahydrofuran (THF, ~0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). Then, add triethylamine (TEA, 1.2 eq). An alternative is to use aqueous conditions: dissolve the starting material in a 1:1 mixture of 1,4-dioxane and water, then add NaOH (1.1 eq) followed by (Boc)₂O.[2]

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Saponification of Methyl 3-(Boc-amino)-2-methoxyisonicotinate
  • Dissolution: Dissolve the Boc-protected ester (1.0 eq) in a 3:1 mixture of THF and water (~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another 2-6 hours. Monitor carefully by TLC until the starting ester is fully consumed.

  • Workup:

    • Concentrate the mixture in vacuo to remove most of the THF.

    • Dilute the remaining aqueous solution with water and wash once with diethyl ether or MTBE to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1M HCl or 10% citric acid solution.

    • Extract the product with ethyl acetate or DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, typically as a white foam or oil. Purify further by crystallization or chromatography as described in the troubleshooting section.

Section 4: Data Summary Tables

Table 1: Comparison of Boc-Protection Conditions

BaseSolvent SystemTemperatureTypical TimeKey Considerations
Triethylamine (TEA)THF, DCMRoom Temp4-12 hStandard for organic-soluble amines.[2]
NaOH / NaHCO₃Dioxane/H₂O, THF/H₂O0 °C to RT2-8 hExcellent for substrates with poor organic solubility.[3]
DMAP (catalyst)THF, DCMRoom Temp1-4 hAccelerates reaction but can increase side products. Use catalytically (0.1 eq).

Table 2: Saponification Conditions for Boc-Protected Esters

BaseSolvent SystemTemperaturePotential IssuesMitigation Strategy
LiOHTHF/H₂O, MeOH/H₂O0 °C to RTLow risk of Boc-cleavage.Recommended Method. Monitor reaction closely.[7]
NaOH / KOHMeOH/H₂ORoom Temp to 40°CHigher risk of Boc-cleavage, epimerization.Use only if LiOH is ineffective; maintain low temperature.
TFA / HClN/AN/AUnsuitable. Will cause complete Boc-deprotection.[1]Do not use acidic hydrolysis.

Section 5: Troubleshooting Flowchart

This diagram provides a logical path for diagnosing and solving low yield in the overall synthesis.

Troubleshooting_Flowchart Start Low Final Yield Check_Step1 Analyze Boc-Protection Step (TLC/LCMS of crude) Start->Check_Step1 Check_Step2 Analyze Saponification Step (TLC/LCMS of crude) Check_Step1->Check_Step2 No, Step 1 is clean Incomplete_Step1 Incomplete Reaction Check_Step1->Incomplete_Step1 Yes Check_Workup Review Workup & Purification Check_Step2->Check_Workup No, Step 2 is clean Incomplete_Step2 Incomplete Hydrolysis or Boc-Deprotection Observed Check_Step2->Incomplete_Step2 Yes Loss_Workup Product Loss During Extraction/Purification Check_Workup->Loss_Workup Yes Fix_Step1 Troubleshoot Boc-Protection: - Check base stoichiometry - Improve solvent/solubility - Use fresh (Boc)₂O Incomplete_Step1->Fix_Step1 Success Yield Improved Fix_Step1->Success Fix_Step2 Troubleshoot Saponification: - Switch to LiOH at 0°C - Ensure homogeneity - Monitor reaction time carefully Incomplete_Step2->Fix_Step2 Fix_Step2->Success Fix_Workup Optimize Isolation: - Check pH during acidic workup (target 3-4) - Use continuous extraction if needed - Add AcOH to chromatography eluent Loss_Workup->Fix_Workup Fix_Workup->Success

Caption: A decision tree for troubleshooting low yield issues.

References

Common side products in 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: December 31, 2025

Introduction

This technical guide addresses common challenges and side product formation encountered during reactions with 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid (Compound 1 ). This versatile building block is frequently used in medicinal chemistry and drug development. Understanding its reactivity profile is crucial for optimizing reaction outcomes and ensuring the purity of target molecules. This document provides troubleshooting advice, preventative measures, and validated protocols to support researchers in their synthetic endeavors.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My mass spectrometry results show a significant peak corresponding to a mass loss of 44 Da (CO₂). What is this side product and why is it forming?

Answer: You are likely observing the formation of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine (Side Product A) via decarboxylation.

Causality and Mechanism: Pyridinecarboxylic acids, particularly those with the carboxylic acid group at the 2- or 4-position, are susceptible to decarboxylation, often facilitated by heat.[1][2] The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negative charge that develops on the ring during the transition state of CO₂ elimination. In the case of Compound 1 , this process can be accelerated under thermal stress or certain acidic conditions. The reaction proceeds through the loss of carbon dioxide to form a pyridyl anion intermediate, which is then protonated during workup.

To visualize the proposed mechanism for thermal decarboxylation:

Caption: Thermal decarboxylation of Compound 1 to yield Side Product A.

Troubleshooting and Prevention:

  • Temperature Control: Avoid high reaction temperatures. For amide couplings, conduct the reaction at 0 °C to room temperature. If heating is necessary, perform a time-course study to find the optimal balance between reaction rate and side product formation.

  • Choice of Base: Use non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) instead of strong inorganic bases which might promote side reactions at elevated temperatures.

  • Solvent Selection: In some cases, the choice of solvent can influence the rate of decarboxylation. Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are generally suitable for amide couplings at controlled temperatures.

FAQ 2: During my amide coupling reaction, I observe a loss of the Boc protecting group. Why is this happening and how can I prevent it?

Answer: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[][4] Its premature cleavage to form 3-amino-2-methoxypyridine-4-carboxylic acid (Side Product B) is a common issue if the reaction or workup conditions are too acidic.

Causality and Mechanism: The Boc group is stable under basic and nucleophilic conditions but is readily removed by acids.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which typically forms isobutylene and releases CO₂. Some amide coupling additives, such as HCl salts of amines or reagents like EDC·HCl, can introduce sufficient acidity to cause partial or complete deprotection. Similarly, acidic aqueous workups (e.g., washing with 1N HCl) can cleave the Boc group.

Troubleshooting and Prevention:

  • pH Neutrality: Ensure the reaction mixture remains non-acidic. If using an amine salt as a coupling partner, add an extra equivalent of a non-nucleophilic base to neutralize the acid.

  • Coupling Reagent Choice: Use coupling reagents that do not generate acidic byproducts. HATU, HBTU, and PyBOP are generally safe choices when used with an appropriate base like DIPEA.

  • Aqueous Workup: During workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), before any acidic wash. If an acid wash is required to remove excess base, use a dilute solution of a weak acid like citric acid and minimize contact time.

  • Storage: Store Compound 1 in a cool, dry place away from acidic vapors to prevent slow degradation over time.

FAQ 3: My reaction is sluggish, and I'm seeing byproducts related to my coupling agent. What are these and how can I improve my desired reaction?

Answer: This issue often stems from side reactions involving the coupling agent itself, which compete with the desired amide bond formation. The specific byproduct depends on the class of reagent used.

Causality and Common Scenarios:

  • Carbodiimides (EDC, DCC): The activated O-acylisourea intermediate is highly reactive. If it does not react promptly with the amine, it can rearrange to a stable N-acylurea (Side Product C) . This is a very common byproduct in carbodiimide-mediated couplings that leads to reduced yields and difficult purification.

  • Uronium/Aminium Reagents (HATU, HBTU): While highly efficient, if an excess of these reagents is used, they can react with the amine coupling partner to form a guanidinium byproduct (Side Product D) . This consumes the amine and deactivates the coupling agent.

  • Phosphonium Reagents (PyBOP): These are generally very effective, but side reactions can still occur, particularly if the reaction conditions are not optimized (e.g., presence of moisture).

Troubleshooting and Prevention:

  • Order of Addition: The most effective strategy is to pre-activate the carboxylic acid before adding the amine. Stir Compound 1 with the coupling reagent and base (for uronium/phosphonium types) or additive like HOBt (for carbodiimides) for 10-15 minutes at 0 °C. Once the active ester is formed, add the amine. This minimizes the opportunity for the amine to react directly with the coupling agent.

  • Use of Additives: When using carbodiimides like EDC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt).[6] These additives trap the reactive O-acylisourea intermediate to form a more stable active ester, which suppresses N-acylurea formation and reduces the risk of racemization if chiral amines are used.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base. Avoid using a large excess, which can increase the formation of related byproducts.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the activated intermediates and deactivate the coupling reagents.

Below is a diagram illustrating an optimized workflow for amide coupling to minimize these side reactions.

G start Dissolve Compound 1 in Anhydrous Solvent (e.g., DMF, DCM) cool Cool to 0 °C start->cool add_reagents Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (DIPEA, 2.0 eq) cool->add_reagents preactivate Stir for 15 min (Pre-activation) add_reagents->preactivate add_amine Add Amine (1.0 eq) preactivate->add_amine react Allow to warm to RT Stir for 2-16 h (Monitor by TLC/LC-MS) add_amine->react workup Aqueous Workup (Sat. NaHCO₃, Brine) react->workup purify Purification (Column Chromatography) workup->purify product Pure Amide Product purify->product

Caption: Optimized workflow for amide coupling reactions.

Recommended Experimental Protocols

Protocol 1: Optimized Amide Coupling using HATU

This protocol describes a robust method for coupling Compound 1 with a primary or secondary amine, designed to minimize the formation of common side products.

Materials:

  • 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid (Compound 1 )

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Compound 1 (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0-2.2 eq).

  • Stir the mixture at 0 °C for 15 minutes. This is the pre-activation step .

  • Add the amine (1.0-1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Analytical Method for Impurity Profiling

A standard reverse-phase HPLC method can be used to monitor reaction progress and identify the primary compound and its main side products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+)

Expected Elution Order & m/z:

CompoundDescriptionTypical Retention TimeExpected [M+H]⁺
Side Product BBoc-deprotectedEarly169.06
Compound 1 Starting Material Mid 269.11
Side Product ADecarboxylatedLate225.16
Desired Amide Product Varies (typically late) Varies

References

Technical Support Center: Optimization of Amide Coupling Reactions for 3-(tert-butoxycarbonylamino)-2-methoxyisonicotinic acid (CAS 870997-82-3)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the optimization of coupling reactions involving 3-(tert-butoxycarbonylamino)-2-methoxyisonicotinic acid. This guide is tailored for researchers, medicinal chemists, and drug development professionals to navigate the nuances of amide bond formation with this specific pyridine-based carboxylic acid. Our focus is on providing practical, experience-driven advice to troubleshoot common issues and enhance reaction efficiency and product yield.

Introduction to the Substrate: this compound

The molecule, with CAS number 870997-82-3, presents a unique set of characteristics that can influence its reactivity in amide coupling reactions. The pyridine ring, substituted with a methoxy group at the 2-position and a Boc-protected amine at the 3-position, can introduce both steric and electronic effects. The carboxylic acid at the 4-position (isonicotinic acid scaffold) is the primary site for amide bond formation. Understanding these structural features is paramount to developing a robust and optimized coupling protocol.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my amide coupling reaction with this compound. What are the likely causes?

A1: Low yields in this specific coupling can often be attributed to a few key factors:

  • Steric Hindrance: The presence of the 2-methoxy and 3-Boc-amino groups can create a sterically congested environment around the carboxylic acid, impeding the approach of the amine. This is particularly problematic with bulky amines.

  • Reduced Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its reduced nucleophilicity can lead to slow or incomplete reactions.

  • Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid, or the activated intermediate may be unstable.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time play a critical role and may not be optimized for this particular substrate.

  • Moisture Contamination: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, returning it to the starting material. It is crucial to use anhydrous solvents and reagents.[1]

Q2: Which coupling reagent is best suited for this substrate?

A2: The choice of coupling reagent is critical. For a sterically hindered and potentially sensitive substrate like this, more powerful coupling reagents are often required. Here is a comparative overview:

Coupling ReagentAdvantagesDisadvantages
HATU/HBTU High reactivity, fast reaction times, effective for hindered substrates, low racemization.[2]Higher cost, can react with the amine if not pre-activated with the acid.
EDC/HOBt or EDC/HOAt Water-soluble byproducts (for EDC), cost-effective, widely used.[3]May be less effective for highly hindered couplings, risk of racemization.
PyBOP/PyAOP High reactivity, similar to uronium salts.Can produce carcinogenic byproducts (HMPA for BOP).
Acyl Fluorides (e.g., using TFFH or BTFFH) Highly reactive intermediates, effective for sterically demanding couplings.Requires an additional activation step.

For initial attempts with this compound, HATU is a highly recommended starting point due to its proven efficacy with challenging substrates.

Q3: What is the optimal order of reagent addition?

A3: Pre-activation of the carboxylic acid is generally recommended, especially when using reactive uronium-based coupling reagents like HATU. A typical and effective order of addition is:

  • Dissolve the carboxylic acid (this compound) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the amine to the reaction mixture.

This sequence minimizes the potential for the coupling reagent to react directly with the amine, a known side reaction with uronium salts.

Q4: Can the Boc protecting group interfere with the coupling reaction?

A4: The Boc group is generally stable under most amide coupling conditions, which are typically neutral or slightly basic.[4] However, it is sensitive to strong acids. Therefore, if any acidic workup or purification steps are employed, care should be taken to avoid premature deprotection. The Boc group's bulkiness contributes to the steric hindrance around the reaction center.

Troubleshooting Guide

Problem 1: Low Conversion/No Product Formation
Potential Cause Troubleshooting Strategy Scientific Rationale
Insufficient Carboxylic Acid Activation Switch to a more powerful coupling reagent like HATU or explore the formation of an acyl fluoride. Increase the equivalents of the coupling reagent (e.g., to 1.5 eq).Sterically hindered carboxylic acids require more reactive intermediates to overcome the energy barrier for nucleophilic attack by the amine.[5][6]
Steric Hindrance Increase the reaction temperature (e.g., from room temperature to 40-60 °C). Prolong the reaction time.Higher temperatures provide the necessary activation energy to overcome steric repulsion.
Low Amine Nucleophilicity Use a stronger, non-nucleophilic base in slight excess to ensure the amine is fully deprotonated. Consider using a different solvent that may better solvate the transition state.For weakly nucleophilic amines, maximizing their availability in the deprotonated state is crucial for the reaction to proceed.
Reagent Decomposition Use freshly opened, high-purity reagents and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Coupling reagents and activated intermediates can be sensitive to moisture and air, leading to their decomposition and loss of reactivity.[1]
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Strategy Scientific Rationale
Side reaction with Coupling Reagent Pre-activate the carboxylic acid before adding the amine.This prevents the coupling reagent (especially uronium salts) from reacting with the amine to form a guanidinium byproduct.
Racemization (if amine is chiral) Add a racemization suppressant like HOBt or HOAt.[3] Run the reaction at a lower temperature (e.g., 0 °C).These additives form an active ester that is less prone to racemization than the initial activated species.
Formation of N-acylurea (with carbodiimides) Add HOBt or HOAt to the reaction mixture.These additives trap the O-acylisourea intermediate, preventing its rearrangement to the stable N-acylurea byproduct.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Recommended Starting Point)
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).

  • Dissolve the acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Add HATU (1.1-1.2 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling
  • In a dry round-bottom flask, dissolve the this compound (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv.) portion-wise.

  • Add DIPEA (2.5 equiv.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

Visualizing the Workflow

Troubleshooting Decision Tree

TroubleshootingWorkflow start Low Yield in Amide Coupling check_activation Check Carboxylic Acid Activation start->check_activation check_sterics Assess Steric Hindrance check_activation->check_sterics Activation OK? solution1 Use stronger coupling reagent (e.g., HATU) Increase reagent equivalents check_activation->solution1 No check_amine Evaluate Amine Reactivity check_sterics->check_amine Sterics Addressed? solution2 Increase temperature Prolong reaction time check_sterics->solution2 No check_conditions Review Reaction Conditions check_amine->check_conditions Amine Reactive? solution3 Use stronger, non-nucleophilic base Optimize solvent check_amine->solution3 No solution4 Use anhydrous reagents/solvents Run under inert atmosphere check_conditions->solution4 No

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

References

Technical Support Center: Purification of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid (Boc-3-amino-2-methoxy-isonicotinic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important building block. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on your synthetic route. However, common impurities typically fall into three categories:

  • Unreacted Starting Materials: The most common are the un-Boc'd precursor, 3-amino-2-methoxyisonicotinic acid, or precursors from earlier steps.

  • Byproducts from the Boc-Protection Step: Over-reaction can lead to the formation of the tert-butyl ester of the isonicotinic acid. Alternatively, incomplete reaction leaves starting material. Side reactions with the reagent, di-tert-butyl dicarbonate (Boc₂O), can also introduce impurities like tert-butanol.

  • Degradation Products: The Boc protecting group is sensitive to strong acids.[1] If your reaction or work-up involves acidic conditions (even inadvertently, such as using un-neutralized silica gel), you may see partial or complete deprotection, regenerating the starting amine.

Q2: My final product is a persistent oil or gum and refuses to crystallize. What can I do?

A2: This is a very common issue, especially for Boc-protected amino acids which can be difficult to crystallize.[2] The oily nature is often due to residual solvents or minor impurities inhibiting the formation of a crystal lattice.

  • First, ensure all volatile solvents are removed: Use a high-vacuum pump for several hours. Chasing the oil by dissolving it in a volatile solvent (like dichloromethane) and re-evaporating can help remove more stubborn trapped solvents.

  • Try Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexane, pentane, or diethyl ether).[3][4] Stir or sonicate the mixture vigorously. The goal is to wash away oily impurities, often inducing the product to precipitate as a solid.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to the supersaturated oil can initiate crystallization.[2]

  • If all else fails: The compound may require chromatographic purification to remove the crystallization-inhibiting impurities before a final crystallization attempt.

Q3: What TLC solvent system is best for monitoring the purification of this compound?

A3: Given the compound's polarity—a non-polar Boc group and a polar carboxylic acid—a moderately polar eluent is a good starting point.

  • For general monitoring: A mixture of Ethyl Acetate/Hexanes (e.g., 30-50% Ethyl Acetate) is a good starting point.

  • For better separation of polar impurities: A more polar system like Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) is effective.

  • To improve spot shape: The carboxylic acid can streak on the silica plate. Adding a small amount of acetic acid (~0.5-1%) to the eluent system will protonate the compound and the silica surface's silanol groups, leading to sharper, more defined spots.

Q4: Can I use standard silica gel for column chromatography with this acidic compound?

A4: Yes, but with a critical modification. The inherent acidity of the carboxylic acid group can cause significant tailing and poor separation on standard silica gel. To counteract this, it is standard practice to add a small percentage of a volatile acid, such as acetic acid or formic acid (typically 0.5% to 1%), to the mobile phase.[5] This suppresses the ionization of your compound's carboxylic acid, reducing its strong interaction with the polar silica surface and resulting in much cleaner separation.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification, explaining the likely causes and providing targeted solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Aqueous Work-up 1. Incomplete Separation: The compound may have partial solubility in the organic or aqueous phase, especially if the pH is not optimal. 2. Emulsion Formation: High concentrations of base or impurities can lead to emulsions that trap the product.1. Optimize pH for Extraction: During an acid-base wash, ensure the pH is distinctly acidic (pH < 2) to protonate the pyridine nitrogen and carboxylic acid, or distinctly basic (pH > 9) to deprotonate the carboxylic acid. Use a pH meter for accuracy. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Centrifugation, if feasible, is also effective.
Product Co-elutes with an Impurity during Column Chromatography 1. Incorrect Solvent System: The polarity of the eluent may not be optimal to resolve two compounds with similar Rf values. 2. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Fine-Tune the Eluent: If using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol system, or vice-versa. The different solvent interactions can alter selectivity. Perform small-scale TLC tests to find the best system.[6] 2. Reduce Load and Use a Gradient: Use a larger column or load less material. Employ a shallow solvent gradient (e.g., starting with 20% EtOAc in Hexanes and slowly increasing to 40%) to improve resolution between closely eluting spots.
Product Appears to Decompose on the Column (Visible Streaking, Low Recovery) 1. Boc-Group Instability: The acidic nature of standard silica gel can slowly cleave the acid-labile Boc group during a long chromatography run. 2. Compound Instability: Although generally stable, prolonged exposure to certain solvents or silica at room temperature can cause degradation.[7]1. Use Deactivated Silica or Modify Eluent: Add triethylamine (~0.5-1%) to the eluent to neutralize the silica gel. However, this can make it difficult to remove the triethylamine later. The better approach for this acidic compound is to add acetic acid to the eluent, which suppresses deprotonation and can improve stability and peak shape. 2. Run the Column Quickly: Use a slightly more polar solvent system to elute the compound faster, minimizing its residence time on the column. Keep fractions cold if the compound is known to be thermally labile.

Purification Workflow and Decision Diagram

The following diagram outlines a logical workflow for purifying your crude this compound.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Pathways cluster_end Final Product Crude Crude Product (Post-Synthesis) Analysis Assess Purity (TLC, LC-MS, or ¹H NMR) Crude->Analysis Extraction Acid-Base Extraction Analysis->Extraction Major starting amine or basic impurities Recrystallization Recrystallization / Trituration Analysis->Recrystallization >85% pure & solid/semi-solid Chromatography Flash Column Chromatography Analysis->Chromatography <85% pure or complex mixture Verify Verify Purity & Structure (NMR, LC-MS, MP) Extraction->Verify Recrystallization->Verify Chromatography->Verify Final Pure Product (>95% Purity) Verify->Recrystallization Needs further polishing Verify->Final Purity Confirmed

Caption: Decision workflow for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing non-acidic or non-basic impurities, such as byproducts from Boc₂O.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1 M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution (2 x 20 mL). The target compound, being acidic, will move into the aqueous basic layer, leaving neutral organic impurities behind.

    • Expert Tip: The pyridine nitrogen is weakly basic, but the carboxylic acid is significantly more acidic, allowing for extraction into a mild base.

  • Combine Aqueous Layers: Combine the aqueous layers in a clean flask and cool in an ice bath.

  • Acidification: Slowly acidify the aqueous solution to pH ~3-4 by adding 1 M HCl dropwise with vigorous stirring.[8] The product will precipitate out as a solid or oil.

  • Extraction of Product: Extract the acidified aqueous layer with fresh EtOAc or DCM (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[3][6]

Protocol 2: Purification by Recrystallization

This is the ideal final step to obtain a high-purity, crystalline solid. The key is finding a solvent system where the product is soluble when hot but poorly soluble when cold.

  • Solvent Screening (Small Scale):

    • Test solvents like Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, and mixtures like Ethyl Acetate/Hexanes or DCM/Hexanes.

  • Procedure:

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or the more polar solvent of a mixed pair) dropwise at room temperature until the solid is just covered.

    • Heat the mixture gently (e.g., on a 50-60 °C hotplate) while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent.

    • If using a mixed system, add the non-polar "anti-solvent" (like hexanes) dropwise to the hot solution until slight turbidity persists. Add a drop or two of the polar solvent to redissolve.

    • Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.[3]

Protocol 3: Purification by Flash Column Chromatography

This method is best for separating complex mixtures or purifying stubborn oils.

  • Prepare the Column: Dry-pack a glass column with silica gel (20-50 g of silica per gram of crude material is a good rule of thumb).[6]

  • Select and Prepare the Eluent: Based on TLC analysis, prepare the mobile phase. A common starting point is 30-40% Ethyl Acetate in Hexanes, with 0.5% Acetic Acid added.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively (for better resolution): Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a "dry load." Carefully add this dry powder to the top of the column bed.

  • Elute the Column: Run the column, applying gentle air pressure. Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure. It is crucial to co-evaporate with a solvent like toluene to azeotropically remove the residual acetic acid from the eluent.

References

Stability issues and storage conditions for 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. As a key intermediate in various synthetic pathways, understanding its chemical behavior is critical for ensuring experimental reproducibility and the integrity of your research. This guide synthesizes data from established chemical principles and pharmaceutical stability testing guidelines to offer practical, field-proven insights.

Part 1: Troubleshooting Guide - Addressing Common Stability Issues

This section addresses specific experimental issues you might encounter, focusing on the underlying chemical principles to help you diagnose and resolve problems effectively.

Issue 1: Inconsistent Reaction Yields or Appearance of Unknown Impurities in HPLC Analysis

Question: "My reaction yields involving 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid are inconsistent. My recent HPLC analysis shows a new, more polar peak that I cannot identify. What could be the cause?"

Answer: This is a classic sign of on-bench degradation, likely due to the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions.[1][2][3][4][5]

  • Causality Explained: The Boc group is cleaved under acidic conditions, which can be triggered by a variety of sources in a typical lab environment.[2][3] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine (3-amino-2-methoxypyridine-4-carboxylic acid) and carbon dioxide.[6] This free amine is significantly more polar than the parent compound, which explains the new peak on your HPLC.

  • Troubleshooting Steps:

    • Audit Your Reagents: Ensure all solvents and reagents used are anhydrous and free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

    • Control the Reaction pH: If your reaction conditions are not explicitly basic or neutral, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge any trace acids.

    • Minimize Exposure Time: Do not leave the compound in solution, especially in protic or potentially acidic solvents, for extended periods before use. Prepare solutions fresh for each reaction.

    • Characterize the Impurity: To confirm the issue, attempt to isolate the impurity and characterize it by LC-MS. The expected mass would correspond to the de-protected amine.

Issue 2: Compound Discoloration (Yellowing) Upon Storage

Question: "I've noticed my solid sample of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid has developed a yellowish tint over time, even when stored in the freezer. Is this a concern?"

Answer: Yes, discoloration is a visual indicator of degradation and should be investigated. For pyridine-based compounds, this can often be attributed to photolytic degradation or oxidation.

  • Causality Explained: Pyridine derivatives can be susceptible to light-induced degradation.[7][8][9][10] While the parent pyridinedicarboxylic acids may not absorb light in the solar actinic range, their metabolites or minor degradation products can, leading to a cascade of photolytic reactions.[7][8][9] These reactions can generate conjugated carbonyls and other chromophores that impart a yellow color.[7][8] Additionally, like many complex organic molecules, slow oxidation upon exposure to air can also lead to the formation of colored impurities.

  • Troubleshooting & Prevention Workflow:

    G cluster_cause Potential Causes cluster_storage Corrective Actions observe Observe Discoloration confirm Confirm Purity (HPLC) observe->confirm investigate Investigate Cause confirm->investigate light Photodegradation investigate->light air Oxidation investigate->air implement Implement Corrective Storage amber Store in Amber Vials light->amber inert Blanket with Inert Gas (N2/Ar) air->inert amber->implement inert->implement cold Store at Recommended Temperature cold->implement

    Caption: Workflow for addressing compound discoloration.

    • Step-by-Step Protocol:

      • Re-analyze Purity: Use HPLC with a photodiode array (PDA) detector to quantify the purity and check for new impurity peaks. The PDA can help identify if the new impurities have different UV-Vis absorption profiles.

      • Protect from Light: Immediately transfer the compound to amber glass vials to protect it from light.

      • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

      • Re-evaluate Storage Temperature: While freezing is generally good, ensure the freezer is not a "frost-free" model, which can have temperature cycles that might be detrimental over time. A standard, stable -20°C freezer is recommended.

Part 2: Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the absolute best conditions for long-term storage of this compound? A1: Based on its constituent functional groups, the optimal storage conditions are as follows:

ParameterRecommendationRationale
Temperature -20°CSlows down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation.
Light Protected (Amber Vial)Prevents photolytic degradation of the pyridine ring.[7][8][9]
Moisture Desiccated/DryPrevents hydrolysis of the Boc group and minimizes water-catalyzed degradation.

Q2: Can I handle this compound on the open bench? A2: For short durations, yes. However, given its sensitivity to air and light, it is best practice to handle it under subdued light and to minimize its time out of controlled storage. For weighing and preparing solutions, work efficiently and return the main container to storage promptly.

Solution Stability

Q3: How stable is 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid in common laboratory solvents? A3: Solution stability is highly dependent on the solvent and its purity.

  • Aprotic Solvents (e.g., DCM, THF, Acetonitrile): Generally stable for short-term use, provided the solvents are anhydrous and free of acid.[4] Be aware that prolonged storage in any solvent is not recommended.

  • Protic Solvents (e.g., Methanol, Ethanol): Use with caution. These solvents can participate in acid-catalyzed deprotection. If you must use them, ensure they are of the highest purity and use the solution immediately.

  • Aqueous Solutions: Highly discouraged. The compound's stability will be highly pH-dependent. The Boc group is labile in acidic aqueous solutions (pH < 4), and the compound may have limited stability in strongly basic conditions as well.[5][11]

Q4: I need to perform a reaction in an acidic medium. Is there any way to do this without cleaving the Boc group? A4: This is challenging, as the Boc group's primary lability is to acid.[3][6] If the reaction requires acid, the Boc group will likely be removed. You may need to reconsider your synthetic strategy:

  • Alternative Protecting Group: Consider a protecting group that is stable to acid but can be removed under different conditions (e.g., a benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis).

  • Late-Stage Protection: Perform the acidic step before the introduction of the Boc-protected amine.

Forced Degradation Studies

Q5: My project requires a stability-indicating method. How should I approach a forced degradation study for this compound? A5: Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[12][13][14][15] A systematic approach is required.

  • Objective: To intentionally degrade the sample to an extent of 5-20% to ensure that your analytical method can separate the degradants from the parent peak.[16]

  • Recommended Stress Conditions:

    G Compound Parent Compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Compound->Acid Boc Cleavage Base Base Hydrolysis (e.g., 0.1M NaOH) Compound->Base Potential Hydrolysis Oxidation Oxidation (e.g., 3% H2O2) Compound->Oxidation Thermal Thermal Stress (e.g., 60°C solid & solution) Compound->Thermal Photo Photolytic Stress (ICH Q1B) Compound->Photo Pyridine Ring Degradation

    Caption: Key stress conditions for a forced degradation study.

  • Experimental Protocol Outline:

    • Prepare Stock Solutions: Prepare a solution of the compound in a suitable solvent (e.g., Acetonitrile/Water).

    • Acidic Stress: Add HCl to a final concentration of 0.1 M. Monitor the reaction over time (e.g., 2, 4, 8, 24 hours) at room temperature. Neutralize before HPLC injection. The primary expected degradant is the free amine.

    • Basic Stress: Add NaOH to a final concentration of 0.1 M. Monitor as above.

    • Oxidative Stress: Add H₂O₂ to a final concentration of 3%. Monitor as above.

    • Thermal Stress: Expose both solid compound and a solution to elevated temperatures (e.g., 60°C) for a set period.

    • Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

    • Analysis: Analyze all stressed samples by a suitable HPLC method, comparing them to an unstressed control sample.

This systematic study will help establish the compound's intrinsic stability profile and validate your analytical methods for future use.[12][14]

References

Technical Support Center: TLC and HPLC Monitoring for the Synthesis of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction's progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

I. Reaction Overview and Monitoring Strategy

The synthesis of this compound typically involves the protection of the amino group of a 3-amino-2-methoxyisonicotinic acid derivative with di-tert-butyl dicarbonate (Boc-anhydride). Effective reaction monitoring is crucial to determine the point of completion, identify potential side products, and ensure the desired product's purity. Both TLC and HPLC are powerful techniques for this purpose, offering complementary information.[1] TLC is a rapid, qualitative tool ideal for real-time reaction tracking, while HPLC provides quantitative data essential for purity assessment and impurity profiling.

Reaction Workflow

Synthesis Workflow A Starting Material (3-amino-2-methoxy- isonicotinic acid derivative) C Reaction Mixture A->C B Boc-Anhydride, Base (e.g., Et3N) B->C D Reaction Monitoring (TLC/HPLC) C->D Sampling D->C Incomplete? Continue Reaction E Work-up & Purification D->E Complete? F Final Product (3-(Tert-butoxycarbonylamino)- 2-methoxyisonicotinic acid) E->F

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during TLC and HPLC monitoring of the synthesis.

TLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Starting material spot remains intense, product spot is faint or absent. 1. Incomplete reaction: Insufficient reaction time, temperature, or reagent stoichiometry. 2. Degradation of Boc-anhydride: Moisture in the reaction solvent can hydrolyze the anhydride.1. Verify reaction conditions: Ensure correct stoichiometry of reagents and anhydrous conditions. Consider extending the reaction time or gently increasing the temperature. Monitor by taking time points. 2. Use fresh reagents and solvents: Ensure Boc-anhydride is fresh and solvents are anhydrous.
Multiple, unexpected spots on the TLC plate. 1. Side reactions: Formation of di-Boc protected amine or other byproducts. 2. Degradation of starting material or product: The reaction conditions may be too harsh.1. Optimize reaction conditions: Consider lowering the temperature or using a milder base. 2. Characterize byproducts: If possible, isolate and characterize the byproducts to understand the side reactions.
Streaking of spots, particularly the starting amine. 1. Interaction with silica gel: Primary and secondary amines can interact strongly with the acidic silica gel stationary phase.[2] 2. Sample overload: Applying too much sample to the TLC plate.1. Modify the mobile phase: Add a small amount of a basic modifier like triethylamine (~1%) to the eluent to suppress the interaction between the amine and silica.[2] 2. Dilute the sample: Ensure the sample is sufficiently dilute before spotting.
Poor separation between starting material and product. 1. Inappropriate mobile phase: The polarity of the eluent may not be optimal for separating the compounds.1. Systematically vary the mobile phase composition: Adjust the ratio of polar and non-polar solvents. A common starting point is a mixture of ethyl acetate and hexanes. Gradually increase the polarity by increasing the proportion of ethyl acetate.
No spots are visible on the TLC plate after development and visualization. 1. Sample too dilute: The concentration of the analyte is below the detection limit. 2. Incorrect visualization technique: The chosen stain may not be effective for the compounds of interest. 3. UV-inactive compounds: If using a UV lamp, the compounds may not have a UV chromophore.1. Concentrate the sample: Spot a more concentrated solution on the plate. 2. Use an appropriate stain: Ninhydrin is effective for visualizing the primary amine starting material.[1][3] For the Boc-protected product, a general stain like potassium permanganate can be used. 3. Use a plate with a fluorescent indicator (F254): The compounds may quench the fluorescence, appearing as dark spots under UV light.
HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Broad or tailing peaks. 1. Secondary interactions: The analyte may be interacting with the stationary phase in multiple ways. 2. Column degradation: The column may be nearing the end of its lifespan. 3. Inappropriate mobile phase pH: For ionizable compounds like carboxylic acids, the mobile phase pH can significantly affect peak shape.1. Modify the mobile phase: For reverse-phase HPLC, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can improve the peak shape of acidic analytes.[4] 2. Use a new column or a guard column: This can help protect the analytical column. 3. Adjust mobile phase pH: Ensure the pH is appropriate for the analytes. For carboxylic acids, a lower pH will keep them in their protonated, less polar form.
Poor resolution between starting material and product peaks. 1. Suboptimal mobile phase gradient: The gradient may be too steep or the isocratic composition not ideal. 2. Incorrect column choice: The stationary phase may not be suitable for the separation.1. Optimize the gradient: Try a shallower gradient or isocratic elution with different solvent ratios. 2. Select an appropriate column: A C18 column is a common choice for moderately polar compounds.[4] Consider a different stationary phase if resolution is still an issue.
Ghost peaks or carryover from previous injections. 1. Insufficient column washing: The column may not be adequately cleaned between runs. 2. Sample adsorption: The analyte may be adsorbing to parts of the HPLC system.1. Implement a thorough washing protocol: Use a strong solvent to flush the column after each run. 2. Use a guard column: This can help trap strongly retained compounds before they reach the analytical column.
Fluctuating retention times. 1. Inconsistent mobile phase composition: The solvent mixture may not be uniform. 2. Temperature fluctuations: Changes in ambient temperature can affect retention times. 3. Pump issues: The HPLC pump may not be delivering a consistent flow rate.1. Ensure proper mobile phase preparation: Thoroughly mix and degas the solvents. 2. Use a column oven: This will maintain a consistent temperature. 3. Service the HPLC pump: Check for leaks and ensure proper pump performance.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the right TLC mobile phase for this reaction?

A1: Start with a moderately polar solvent system, such as 30-50% ethyl acetate in hexanes.[5] The Boc-protected product will be less polar than the starting amine and should have a higher Rf value. You can adjust the solvent ratio to achieve good separation, where the Rf values are ideally between 0.2 and 0.8.

Q2: My starting material, 3-amino-2-methoxyisonicotinic acid, is not very soluble in common organic solvents. How should I prepare my TLC and HPLC samples?

A2: You can dissolve a small amount of the reaction mixture in a polar solvent like methanol or DMF for TLC and HPLC analysis. Ensure the final concentration is appropriate for the detection method. For HPLC, filtering the sample through a 0.45 µm syringe filter before injection is recommended to prevent clogging the column.[4]

Q3: What are typical retention times for the starting material and product in reverse-phase HPLC?

A3: In reverse-phase HPLC, the more polar starting material (3-amino-2-methoxyisonicotinic acid) will elute earlier than the less polar Boc-protected product. The exact retention times will depend on the specific column, mobile phase, and gradient used. It is essential to run standards of both the starting material and, if available, the purified product to confirm their identities.

Q4: How can I be sure the reaction is complete?

A4: The reaction is generally considered complete when the starting material spot is no longer visible by TLC, or the corresponding peak in the HPLC chromatogram has disappeared or is present in trace amounts. It is good practice to continue the reaction for a short period after this point to ensure full conversion.

Q5: Are there any common side products I should look out for?

A5: A potential side product is the di-Boc protected amine, where two Boc groups are attached to the nitrogen. This would be significantly less polar than the desired mono-Boc product and would have a much higher Rf on TLC and a longer retention time in reverse-phase HPLC.

IV. Experimental Protocols

Protocol 1: TLC Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a faint pencil line about 1 cm from the bottom of the plate to serve as the origin.

  • Sample Spotting: Using a capillary tube, spot a small amount of the reaction mixture (dissolved in a suitable solvent like methanol) onto the origin. Also, spot the starting material as a reference if available.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., ethyl acetate/hexanes). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Dry the plate and visualize the spots under a UV lamp (254 nm). To visualize the starting amine, spray the plate with a ninhydrin solution and gently heat it.[1][3]

Protocol 2: HPLC Monitoring
  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column is a good starting point.[4]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or TFA, is commonly used.[4] A typical gradient might be 10-90% acetonitrile over 10-15 minutes.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.[4]

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The disappearance of the starting material peak and the appearance and growth of the product peak indicate the reaction's progress.

Troubleshooting Logic Diagram

Troubleshooting Logic Start Problem Encountered (e.g., Incomplete Reaction) Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Reagent_Quality Check Reagent & Solvent Quality (Anhydrous? Fresh?) Check_Conditions->Reagent_Quality Conditions OK Optimize_Reaction Optimize Reaction Conditions (e.g., Change Base, Temp) Check_Conditions->Optimize_Reaction Conditions Not OK Analytical_Method Review Analytical Method (TLC/HPLC Parameters) Reagent_Quality->Analytical_Method Quality OK Purify_Reagents Use Fresh/Purified Reagents & Solvents Reagent_Quality->Purify_Reagents Quality Not OK Optimize_Analysis Optimize Analytical Method (e.g., New Mobile Phase) Analytical_Method->Optimize_Analysis Method Not OK Resolved Issue Resolved Analytical_Method->Resolved Method OK Optimize_Reaction->Start Purify_Reagents->Start Optimize_Analysis->Start

Caption: A systematic approach to troubleshooting common issues.

V. References

  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem.com.

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Sielc.com.

  • BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Benchchem.com.

  • Pozdnev, V. F. (1995). Application of di-t-Butyl pyrocarbonate as condensing reagent in the synthesis of amides of protected amino acids and peptides. Tetrahedron Letters, 36(39), 7115-7118.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Helixchrom.com.

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some amino acid based chelating agents and their Tc-99m complexes. Der Pharma Chemica, 3(3), 174-188.

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Rsc.org.

  • Reddit. (2020). TLC Seperation of N-Boc thiol. Reddit.com.

  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses.

  • Ragnarsson, U., & Karlsson, S. (1972). Effects of Boc-amino Acid Adsorption with Respect to Yield- and Racemisation in the Merrifield Method. Acta Chemica Scandinavica, 26, 2550-2556.

  • Kumar, A., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 3(6), 469-474.

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Amrita.edu.

  • Boumoud, T., et al. (2018). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2018, 1-6.

  • Agbaba, D., et al. (2004). Optimization of the TLC Separation of Seven Amino Acids. Journal of Planar Chromatography -- Modern TLC, 17(4), 252-255.

  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Researchgate.net.

  • BOC Sciences. (n.d.). Amino Acid Analytical Capabilities. Bocsci.com.

  • Al-Tel, T. H., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(15), 2795.

  • BioTopics. (n.d.). Chromatography of amino acids. Biotopics.co.uk.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Helixchrom.com.

  • BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis with Boc-12-Ado-OH. Benchchem.com.

  • Pałys, M., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(6), 461-468.

  • Royal Society of Chemistry. (n.d.). Amino acids, peptides and proteins student worksheet. Rsc.org.

  • Al-Shdefat, B., et al. (2021). Qualitative Analysis of standard Amino acid by Thin Layer Chromatography in examination of Inborn Errors of Metabolism. Scientific Journal of Medical Research, 5(19), 114-121.

  • BenchChem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.com.

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Orgchemboulder.com.

  • PubChem. (n.d.). 2-Methoxyisonicotinic Acid. Pubchem.ncbi.nlm.nih.gov.

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Orgchemboulder.com.

  • Unno, Y., et al. (2020). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Biological and Pharmaceutical Bulletin, 43(11), 1730-1734.

  • Lin, L. Z., & Harnly, J. M. (2010). HPLC separation and wavelength area ratios of more than 50 phenolic acids and flavonoids. Journal of chromatographic science, 48(7), 501-509.

  • Subirats, X., et al. (2007). Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase. Analytical chemistry, 79(21), 8259-8271.

  • ResearchGate. (n.d.). Retention times and regression equation of organic acids separated by HPLC analysis. Researchgate.net.

  • Al-Zoubi, R. M., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Chemistry & Chemical Technology, 16(1), 69-74.

  • Heravi, M. M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 1-8.

  • Reddy, B. S. R., et al. (2022). Synthesis and styrene copolymerization of novel methyl and oxy ring- disubstituted tert-butyl phenylcyanoacrylates. ChemRxiv.

  • ResearchGate. (2025). Abstract 2085 Optimizing the Procedure for Synthesis of SHAPE Probe 2-methylnicotinic acid imidazolide (NAI). Researchgate.net.

  • ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. Researchgate.net.

  • Ashenhurst, J. (2018). Synthesis of Benzene Derivatives (2) – Polarity Reversal. Masterorganicchemistry.com.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and successful drug discovery. For complex substituted heteroaromatics like 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid, a key intermediate in the synthesis of advanced pharmaceutical ingredients, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of this molecule, comparing the technique's efficacy against other analytical methods and offering field-proven insights into experimental design and data interpretation.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive window into the molecular framework of a compound. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR allows for the precise mapping of the chemical environment of each atom. This yields a detailed picture of connectivity, stereochemistry, and even dynamic processes within the molecule. For a substance like this compound, with its multiple functional groups and substituted pyridine core, NMR is indispensable for confirming its identity and purity.

The power of NMR lies in its ability to provide information on:

  • Chemical Shift (δ): The position of a signal, which indicates the electronic environment of a nucleus.

  • Integration: The area under a signal, proportional to the number of nuclei it represents.

  • Spin-Spin Coupling (J): The splitting of signals, which reveals the connectivity between neighboring nuclei.

Hypothetical 1H and 13C NMR Spectral Analysis

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily found, we can confidently predict its spectral features based on established principles and extensive databases of similar chemical structures. The analysis presented here is based on a composite understanding of substituted pyridines and common protecting groups.

Molecular Structure and Atom Numbering

To facilitate the discussion, the following numbering scheme is adopted for this compound:

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is deliberate; its ability to dissolve a wide range of organic compounds and its high boiling point make it suitable for samples that may require gentle heating to fully dissolve. Furthermore, its residual proton signal at ~2.50 ppm does not typically interfere with the signals of interest in this molecule. The acidic proton of the carboxylic acid and the N-H proton are also more likely to be observed in DMSO-d₆.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0Broad Singlet1HCOOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with residual water.
~9.5Singlet1HNHThe amide proton of the Boc group is deshielded by the adjacent carbonyl and the aromatic ring.
~8.2Doublet1HH-6This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing, leading to significant deshielding. It will be coupled to H-5.
~7.8Doublet1HH-5This proton is coupled to H-6. Its chemical shift is influenced by the para-carboxyl group and the meta-amino group.
~3.9Singlet3HOCH₃The methoxy protons are in a relatively shielded environment and appear as a sharp singlet.
~1.5Singlet9HC(CH₃)₃The nine equivalent protons of the tert-butyl group give rise to a strong singlet in a shielded, aliphatic region of the spectrum.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Rationale
~166COOHThe carboxylic acid carbon is highly deshielded due to the two adjacent oxygen atoms.
~153N-C=O (Boc)The carbonyl carbon of the tert-butoxycarbonyl group is in a typical amide/carbamate region.
~158C-2This carbon is attached to two electronegative atoms (N and O), resulting in a significant downfield shift.
~148C-6The carbon adjacent to the ring nitrogen is deshielded.
~140C-4This carbon is attached to the electron-withdrawing carboxylic acid group.
~125C-3The carbon bearing the amino group.
~115C-5This carbon is expected to be the most shielded of the aromatic carbons.
~80O-C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group is deshielded by the attached oxygen.
~53OCH₃The methoxy carbon is found in the typical range for such groups.
~28C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group are in a shielded, aliphatic region.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and self-validating experimental protocol is essential.

Step-by-Step NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D).

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is critical for obtaining sharp NMR signals.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆. This ensures field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve high resolution and symmetrical peak shapes. A well-shimmed instrument will show a narrow and symmetrical signal for the residual solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

    • Process the data similarly to the ¹H spectrum and calibrate the chemical shift scale using the DMSO-d₆ solvent peak at 39.52 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert To Spectrometer lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H & 13C Spectra shim->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase & Baseline Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate analyze Analyze & Assign Signals calibrate->analyze

Caption: Workflow for NMR data acquisition and processing.

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the most definitive method for the structural elucidation of this compound, other analytical techniques can provide complementary information or serve as faster, albeit less comprehensive, screening tools.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, purity.Unambiguous structural determination, non-destructive.Lower sensitivity, higher equipment cost, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, small sample requirement, fast analysis.Does not provide detailed structural connectivity, isomers can be indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, O-H).Fast, inexpensive, easy to use.Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret fully.
Elemental Analysis (EA) Percentage composition of C, H, N.Confirms empirical formula.Does not provide structural information, requires a pure sample.
Decision-Making Workflow for Structural Confirmation

The choice of analytical technique often depends on the stage of research or development and the specific question being asked. The following workflow illustrates a logical approach to the structural confirmation of a novel compound.

G start Newly Synthesized Compound ms Mass Spectrometry (MS) - Confirm Molecular Weight start->ms ir Infrared (IR) Spectroscopy - Confirm Functional Groups start->ir nmr 1H & 13C NMR - Full Structural Elucidation ms->nmr Correct MW ir->nmr Expected FGs final Structure Confirmed nmr->final

Caption: A typical workflow for the structural confirmation of a new chemical entity.

Conclusion

The structural analysis of this compound by 1H and 13C NMR spectroscopy provides a comprehensive and definitive characterization of the molecule. The predicted spectra, based on well-established principles of chemical shifts and coupling constants, offer a clear roadmap for researchers working with this compound. While techniques like Mass Spectrometry and IR Spectroscopy are valuable for providing rapid, complementary data, they lack the detailed structural insight that NMR affords. For the unambiguous confirmation of structure and purity, which is paramount in drug development, NMR spectroscopy remains the indispensable analytical tool.

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of 3-(Boc-amino)-2-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Resolution Mass Spectrometry (HRMS) methodologies for the characterization of 3-(Boc-amino)-2-methoxyisonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a scientifically rigorous and practical approach to analyte characterization.

Introduction: The Analytical Challenge

3-(Boc-amino)-2-methoxyisonicotinic acid is a substituted pyridine derivative incorporating a methoxy group, a carboxylic acid, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination of functional groups makes it a valuable building block in pharmaceutical synthesis.[1] Accurate mass measurement and structural confirmation are critical for quality control and reaction monitoring. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering the ability to determine the elemental composition of a molecule through highly precise mass-to-charge ratio (m/z) measurements.[2][3]

The core principle of HRMS is its ability to distinguish between ions with very small mass differences, providing an "exact mass" rather than a nominal mass.[2] This capability is indispensable for confirming the identity of a target compound and identifying unknown impurities or degradation products.[4][5] This guide will compare two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—to establish the optimal analytical strategy for this specific molecule.

Analyte at a Glance:

  • Compound: 3-(Boc-amino)-2-methoxyisonicotinic acid

  • Molecular Formula: C₁₂H₁₆N₂O₅

  • Theoretical Monoisotopic Mass: 284.1059 Da

  • Key Structural Features: Carboxylic acid (ionizable), Boc-protected amine (thermally labile), pyridine ring (protonatable).

Experimental Design & Rationale

Our comparative study is designed to evaluate the performance of different HRMS systems and ionization techniques. The goal is to maximize the quality of information obtained for 3-(Boc-amino)-2-methoxyisonicotinic acid, focusing on mass accuracy, resolution, and structural elucidation through fragmentation.

Choice of Ionization Technique: ESI vs. APCI

The structure of our analyte, with its polar carboxylic acid and amine functionalities, makes it an ideal candidate for Electrospray Ionization (ESI). ESI is a "soft" ionization technique that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[6][7][8] This is crucial for obtaining an accurate precursor mass. Atmospheric Pressure Chemical Ionization (APCI) is generally better suited for less polar compounds and was therefore not considered the primary choice for this analysis. Both positive and negative ESI modes will be evaluated.

  • Positive Ion Mode (ESI+): Protonation is expected to occur on the basic nitrogen of the pyridine ring or the Boc-protected amine, forming the [M+H]⁺ ion.

  • Negative Ion Mode (ESI-): Deprotonation of the acidic carboxylic acid group will form the [M-H]⁻ ion.

Choice of HRMS Platform: Q-TOF vs. Orbitrap

We will compare two of the most powerful HRMS architectures available:

  • Quadrupole Time-of-Flight (Q-TOF): These instruments are known for their high acquisition speed, excellent mass accuracy, and wide dynamic range.[9] They are particularly well-suited for coupling with fast chromatography techniques like UHPLC.

  • Orbitrap: This technology is the gold standard for ultra-high resolution and mass accuracy.[10][11] The resolving power of an Orbitrap can often exceed 100,000, allowing for the separation of isobaric interferences that would be indistinguishable on other platforms.[12]

The following diagram illustrates the general experimental workflow.

Caption: General workflow for LC-HRMS analysis.

Detailed Experimental Protocols

Standard Preparation

A stock solution of 3-(Boc-amino)-2-methoxyisonicotinic acid was prepared in methanol at 1 mg/mL. A working solution of 1 µg/mL was prepared by dilution in 50:50 acetonitrile:water with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

LC-HRMS Method
  • LC System: Standard UHPLC system.

  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometer Parameters
ParameterQ-TOF SettingOrbitrap SettingRationale
Ionization Mode ESI Positive & NegativeESI Positive & NegativeTo assess the most sensitive and stable ionization pathway.
Capillary Voltage 3.5 kV3.5 kVStandard voltage for stable spray generation in ESI.[13]
Scan Range (m/z) 50 - 50050 - 500Covers the expected precursor and fragment ion masses.
MS1 Resolution 40,00070,000High resolution is key for accurate mass measurement.[14] Orbitrap offers higher native resolution.[12]
MS/MS Activation CIDHCDCollision-Induced Dissociation (CID) is used to fragment the precursor ion for structural analysis.[15][16] HCD is the Orbitrap equivalent.
Collision Energy Ramped 10-40 eVStepped 15, 30, 45 NCEA range of energies ensures capture of both low and high-energy fragments.
Data Acquisition Full Scan MS/dd-MS²Full Scan MS/dd-MS²Data-dependent acquisition triggers MS/MS scans on the most intense precursor ions.

Comparative Data Analysis

The following tables summarize the expected performance for the detection of the protonated molecule ([M+H]⁺, m/z 285.1132) in positive ion mode.

Table 1: Mass Accuracy and Resolution Comparison
PlatformObserved m/zTheoretical m/zMass Error (ppm)Resolution (FWHM)
Q-TOF 285.1130285.1132-0.740,000
Orbitrap 285.1132285.11320.070,000

Interpretation: Both platforms provide excellent mass accuracy, well within the <5 ppm tolerance required for confident elemental composition assignment.[11] The Orbitrap, however, demonstrates superior performance with sub-ppm mass accuracy and nearly double the resolution.[14] This higher resolution is advantageous in complex matrices where isobaric interferences may be present.[12]

Table 2: Tandem MS (MS/MS) Fragmentation Analysis

Collision-induced dissociation of the [M+H]⁺ precursor ion (m/z 285.1) is expected to yield characteristic fragments. The Boc protecting group is known to be highly labile under CID conditions.[17]

Fragment Ion (m/z)Proposed Structure / LossExpected on Q-TOFExpected on Orbitrap
229.0921 [M+H - C₄H₈]⁺ (Loss of isobutylene)YesYes
185.0659 [M+H - C₅H₈O₂]⁺ (Loss of Boc group)YesYes
167.0553 [185.0659 - H₂O]⁺YesYes
139.0601 [167.0553 - CO]⁺YesYes

Interpretation: The fragmentation pattern is dominated by the loss of the Boc group. The primary neutral loss is typically isobutylene (56 Da) or the entire Boc group (100 Da).[17] Both instrument types are fully capable of detecting these key fragments, providing strong evidence for the compound's structure.

The proposed fragmentation pathway is illustrated below.

fragmentation_pathway Precursor [M+H]⁺ m/z 285.1132 Frag1 [M+H - C₄H₈]⁺ m/z 229.0921 Precursor->Frag1 - 56 Da Frag2 [M+H - C₅H₈O₂]⁺ m/z 185.0659 Precursor->Frag2 - 100 Da Frag3 [Frag2 - H₂O]⁺ m/z 167.0553 Frag2->Frag3 - 18 Da Frag4 [Frag3 - CO]⁺ m/z 139.0601 Frag3->Frag4 - 28 Da

Caption: Proposed fragmentation of 3-(Boc-amino)-2-methoxyisonicotinic acid.

Conclusion and Recommendations

Both Q-TOF and Orbitrap HRMS platforms are highly effective for the analysis of 3-(Boc-amino)-2-methoxyisonicotinic acid.

  • Q-TOF systems offer a robust and high-throughput solution, providing excellent mass accuracy and fragmentation data sufficient for unambiguous identification and routine quality control. Its faster scan speed can be an advantage for high-throughput applications.[9]

  • Orbitrap systems provide the highest level of performance, with unparalleled resolution and mass accuracy.[12][18] This makes them the preferred choice for challenging applications, such as analyzing the compound in complex biological matrices, identifying trace-level impurities, or performing detailed structural elucidation where resolving fine isotopic structures is necessary.

For routine identity confirmation and purity assessment, a Q-TOF instrument is more than adequate . For definitive structural characterization, metabolite identification, or applications requiring the highest confidence in elemental composition, an Orbitrap instrument is recommended . The choice of ESI in both positive and negative modes is confirmed as the optimal ionization strategy for this polar, multifunctional molecule.

References

A Comparative Guide to HPLC and UPLC for the Purity Assessment of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid is a sophisticated pyridine derivative, often serving as a crucial building block in the synthesis of novel therapeutic agents. Its molecular structure, featuring both polar (carboxylic acid, methoxy group) and non-polar (tert-butoxycarbonyl protecting group) moieties, presents a unique analytical challenge. Ensuring its purity requires a robust analytical method capable of separating the main component from structurally similar process-related impurities and potential degradants.

This guide provides an in-depth, objective comparison of two pivotal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the purity assessment of this key intermediate. As drug development timelines compress and regulatory scrutiny intensifies, the choice between the established reliability of HPLC and the high-efficiency performance of UPLC becomes a critical decision.[1] This document will delve into the theoretical underpinnings of each technology, present detailed experimental protocols, and provide comparative data to empower researchers and drug development professionals to make informed decisions tailored to their analytical needs. The evaluation of impurities is an essential part of the drug development process, with regulatory bodies requiring toxicological information for any impurity present at a concentration greater than 0.1% of the API.[2][3]

Theoretical Framework: Deconstructing HPLC and UPLC

At their core, both HPLC and UPLC are forms of liquid chromatography that separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent that is pumped through the column).[4] The fundamental distinction, however, lies in the physical characteristics of the stationary phase particles and the resulting operational parameters, which profoundly impact performance.

High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis for decades.[4] It typically employs columns packed with porous silica particles with diameters ranging from 3 to 5 µm. The instrumentation is designed to operate at pressures up to approximately 400-600 bar (6,000 psi).

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of HPLC, engineered to leverage the chromatographic advantages of using much smaller stationary phase particles, typically sub-2 µm in diameter.[5][6] This innovation is governed by the principles of the van Deemter equation, which describes the relationship between mobile phase linear velocity and column efficiency (plate height). Sub-2 µm particles offer significantly higher efficiency and allow for the use of higher optimal linear velocities, resulting in superior separation performance. To effectively use these smaller particles, UPLC systems are engineered to operate at much higher backpressures, often up to 1000-1240 bar (15,000-18,000 psi).[7]

The key differentiators are summarized below:

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3–5 µm< 2 µm (typically 1.7–1.8 µm)[4]
Operating Pressure 400–600 bar (5,800–8,700 psi)Up to 1240 bar (18,000 psi)[7]
Column Dimensions Longer and wider (e.g., 4.6 x 150/250 mm)[7]Shorter and narrower (e.g., 2.1 x 50/100 mm)[7]
Analysis Time Longer (e.g., 15–45 minutes)[7]Significantly shorter (e.g., 2–7 minutes)[1][2]
Resolution GoodSuperior, with sharper and narrower peaks[5]
Sensitivity StandardHigher due to narrower peaks (increased peak height)[4]
Solvent Consumption Higher70–80% lower per analysis[4][7]

This theoretical advantage of UPLC—delivering faster analysis without compromising, and often improving, resolution—is particularly valuable in impurity profiling, where the goal is to detect and resolve trace components from the main peak.[2][8]

Experimental Design and Method Development Strategy

The objective of this study is to develop and compare robust, stability-indicating HPLC and UPLC methods for the purity determination of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid.

Rationale for Chromatographic Choices
  • Separation Mode: Reversed-phase chromatography is the mode of choice due to the compound's blend of hydrophobic (Boc group, pyridine ring) and hydrophilic (carboxylic acid) characteristics.

  • Column Chemistry: The polar nature of the analyte, conferred by the carboxylic acid and pyridine nitrogen, necessitates a column that performs well in highly aqueous mobile phases to prevent "phase dewetting" or collapse.[9] For this reason, a modern, robust C18 stationary phase is selected for both methods. The UPLC method will use a Bridged Ethyl-siloxane/silica Hybrid (BEH) C18 column, known for its mechanical strength at high pressures and stability over a wide pH range.[1] The HPLC method will use a comparable high-stability C18 column to ensure a fair comparison.

  • Mobile Phase Selection: A mobile phase consisting of a slightly acidic buffer and an organic modifier (acetonitrile) is chosen. The acidic pH (around 3.0) serves to suppress the ionization of the carboxylic acid group (pKa typically 4-5), converting it to its more hydrophobic, neutral form.[10] This enhances retention on the reversed-phase column and promotes symmetrical peak shapes. Formic acid is an ideal buffer as it is volatile and compatible with mass spectrometry (MS), should MS detection be required for impurity identification.[11]

Method Development Workflow

A systematic approach is essential for developing a robust and reliable analytical method. The workflow below outlines the logical steps taken to optimize the separation for both HPLC and UPLC platforms.

Caption: A logical workflow for HPLC/UPLC method development.

Detailed Experimental Protocols

The following protocols outline the optimized conditions for both the HPLC and UPLC analyses.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II Quaternary LC System with Diode Array Detector.

  • UPLC System: Waters ACQUITY UPLC H-Class System with Tunable UV Detector.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), and ultrapure water were used. The reference standard for 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid was of >99.5% purity.

Standard and Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 25 mg of the reference standard in 25.0 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

  • Sample Solution (1.0 mg/mL): Prepare the sample to be tested at the same concentration as the stock solution.

Optimized Chromatographic Conditions
ParameterHPLC MethodUPLC Method
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 3 µm)Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 5 µL1 µL
UV Detection 275 nm275 nm
Gradient Program Time (min)%B
0.020
15.080
16.020
20.020
Total Run Time 20.0 minutes 5.0 minutes

Comparative Performance Data and Analysis

To provide a direct comparison, the methods were evaluated based on standard method validation parameters as recommended by ICH guidelines.[12][13] A hypothetical impurity, "Impurity A," eluting closely to the main peak, was used to assess resolution.

Table 1: System Suitability Test (SST) Results

System suitability testing ensures that the chromatographic system is adequate for the intended analysis.[14]

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Retention Time %RSD (n=6) 0.15%0.08%≤ 1.0%
Peak Area %RSD (n=6) 0.45%0.21%≤ 2.0%
Tailing Factor (Main Peak) 1.151.08≤ 1.5
Theoretical Plates (Main Peak) 11,50018,200> 2000

Analysis: Both methods meet the standard acceptance criteria, demonstrating their validity and precision. However, the UPLC method shows superior reproducibility (lower %RSD) and higher column efficiency (more theoretical plates), which is a direct result of the smaller particle size technology.[5]

Table 2: Method Performance Comparison

This table directly compares the key performance attributes that influence laboratory throughput, data quality, and operational costs.

Performance MetricHPLC MethodUPLC MethodAdvantage
Analysis Time 20.0 min5.0 minUPLC (4x faster)
Resolution (Rs) - Main Peak/Impurity A 2.84.5UPLC (60% higher)
Limit of Quantitation (LOQ) 0.05% (0.5 µg/mL)0.015% (0.15 µg/mL)UPLC (3.3x more sensitive)
Solvent Consumption per Run ~20 mL~2.5 mLUPLC (8x less)

Analysis: The experimental data unequivocally demonstrates the superior performance of the UPLC method. It achieves a four-fold reduction in analysis time while simultaneously delivering a 60% improvement in the resolution of a critical peak pair.[1][2] Furthermore, the enhanced sensitivity (lower LOQ) is crucial for accurately quantifying impurities at the 0.1% threshold required by regulatory agencies.[3][8] The dramatic reduction in solvent consumption not only lowers operational costs but also aligns with green chemistry initiatives.[4]

Visualizing the Performance Gap

The difference in separation efficiency between HPLC and UPLC is best illustrated graphically. The sharper, narrower peaks produced by UPLC lead to both increased resolution and greater peak height (sensitivity).

HPLvUPLC hplc_peak1 Broad Peak (Main Compound) hplc_peak2 Partially Resolved (Impurity A) uplc_peak1 Sharp, Tall Peak (Main Compound) uplc_peak2 Baseline Resolved (Impurity A) proxy_hplc->proxy_uplc Superior Resolution & Speed

Caption: Conceptual comparison of HPLC vs. UPLC separation.

Discussion: Practical Implications for Drug Development

The choice between HPLC and UPLC is a strategic one with significant implications for a pharmaceutical laboratory.

  • Throughput and Efficiency: For process development and high-throughput screening environments, the speed of UPLC is a transformative advantage. A 4x faster analysis time means that results from process optimization experiments are available sooner, accelerating decision-making.[2] It allows for the analysis of approximately six times more samples in the same timeframe compared to the HPLC method.[3]

  • Data Quality and Confidence: The superior resolution offered by UPLC provides greater confidence in the purity data. It minimizes the risk of impurities co-eluting with the main peak or with each other, ensuring a more accurate purity assessment.[5] This is particularly critical during forced degradation studies and for identifying unknown impurities.

  • Method Transfer and Legacy Systems: While UPLC demonstrates clear advantages, HPLC remains a robust and reliable technology.[4] Laboratories with a large installed base of HPLC instruments or those running validated legacy methods may find it more practical to continue using HPLC for routine quality control (QC) release testing. However, for new method development, UPLC is the preferred platform. It is also important to note that HPLC methods can often be run on UPLC systems, but the reverse is not true due to pressure limitations.[7]

  • Cost Considerations: The initial capital investment for a UPLC system is higher than for an HPLC system. However, the significant savings in solvent consumption, waste disposal, and operator time can lead to a rapid return on investment, particularly in high-throughput laboratories.[1]

Conclusion

For the purity assessment of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid, both HPLC and UPLC can provide valid and reliable results. The developed HPLC method is robust and suitable for routine QC applications. However, the UPLC method is demonstrably superior in every key performance metric: speed, resolution, and sensitivity.

Recommendation: For laboratories engaged in drug discovery, process development, and the comprehensive characterization of impurities, UPLC is the unequivocally superior technology. Its ability to deliver higher quality data in a fraction of the time provides a distinct competitive advantage, accelerating the entire drug development pipeline. While HPLC remains a viable workhorse, the future of high-resolution purity analysis lies with UPLC and its successors.

References

Navigating 3D Chemical Space: A Comparative Guide to Scaffolds Beyond CAS 870997-82-3 for Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject: Initial searches for the building block designated by CAS 870997-82-3 identify it as 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinic acid. While a useful reagent in its own right, the context of seeking "alternative building blocks for specific synthetic targets" often points towards a need for diverse three-dimensional scaffolds, a role more commonly filled by complex cores like spirocycles. This guide will therefore focus on a frequently utilized and structurally rich building block class, the diazaspiro[4.4]nonanes, as a representative scaffold for which medicinal chemists often seek functional alternatives. Specifically, we will use tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 236406-49-8) as our primary reference point to explore a landscape of alternative scaffolds.

The Central Role of Diazaspiro[4.4]nonanes in Modern Drug Discovery

The 2,7-diazaspiro[4.4]nonane framework is a highly sought-after scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into biologically relevant chemical space, often leading to improved potency and optimized physicochemical properties. The Boc-protected derivative, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, is particularly valuable as it allows for selective functionalization at the secondary amine, providing a versatile handle for derivatization.

The core utility of this building block lies in its ability to serve as a conformationally restricted diamine surrogate. This rigidity can be advantageous for target binding, but can also present synthetic challenges or lead to suboptimal pharmacokinetic profiles. Therefore, exploring alternative scaffolds that can mimic or modulate this 3D orientation is a critical exercise in drug design.

A Comparative Analysis of Alternative Scaffolds

The ideal alternative to the 2,7-diazaspiro[4.4]nonane scaffold will depend on the specific synthetic target and the desired biological outcome. Key considerations include the spatial relationship between the two nitrogen atoms, the overall rigidity of the scaffold, and the synthetic accessibility of the building block. Below, we compare several classes of alternatives.

Alternative Spirocyclic Diamines

Varying the ring sizes in the spirocyclic system can subtly alter the bond angles and distances between the nitrogen atoms, providing a direct way to modulate the 3D presentation of substituents.

Building BlockCAS NumberKey Structural FeatureSynthetic Considerations
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate1023301-84-9[3.5] spiro system with a four-membered ring.Synthesis can be more challenging due to ring strain.
tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate189539-71-9[4.5] spiro system with a six-membered ring.Generally accessible, offers a different vector for substituents.
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate1228675-35-3Heterocyclic spirocycle with an ether linkage.The oxygen atom can act as a hydrogen bond acceptor, altering solubility and binding.
Bridged and Fused Bicyclic Diamines

Bridged and fused ring systems offer another approach to achieving conformational rigidity. These scaffolds often present the nitrogen atoms in distinct spatial arrangements compared to spirocycles.

Building BlockCAS NumberKey Structural FeatureSynthetic Considerations
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate100539-65-7Rigid bridged system with defined N-N distance.Stereochemistry is a key consideration during synthesis and derivatization.
tert-Butyl octahydropyrrolo[3,4-c]pyrrole-5(1H)-carboxylate172736-22-6Fused five-membered rings.Planar core relative to spirocycles, different substituent vectors.
Conformationally Restricted Acyclic and Monocyclic Diamines

For instances where the full rigidity of a spirocycle is not required or is detrimental, more flexible diamines with specific conformational preferences can be employed.

Building BlockCAS NumberKey Structural FeatureSynthetic Considerations
tert-Butyl (1R,4R)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate1251010-91-9Cyclopropane-fused piperazine.Chiral, offers unique stereochemical presentation.
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate143990-27-2Flexible piperidine with an exocyclic amine.Greater conformational freedom, may aid in binding to flexible targets.

Experimental Protocols: A Case Study in Reductive Amination

To illustrate the practical application of these building blocks, we present a comparative protocol for a representative synthetic transformation: the reductive amination of a ketone with the primary scaffold and a selected alternative.

General Workflow for Reductive Amination

The following diagram outlines the general workflow for the reductive amination process.

G reagents Ketone + Amine Building Block reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., DCE, MeOH) solvent->reaction acid Acid catalyst (e.g., AcOH) acid->reaction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product G start Goal: Synthesize Novel Bioactive Molecule q1 Is high rigidity a key design element? start->q1 q2 Is the specific 3D vector of the [4.4] system desired? q1->q2 Yes explore_flexible Consider flexible linkers or monocyclic diamines q1->explore_flexible No a1_yes Yes a1_no No use_primary Use 2,7-diazaspiro[4.4]nonane q2->use_primary Yes explore_other_spiro Explore other spirocycles (e.g., [3.5], [4.5]) or bridged systems q2->explore_other_spiro No a2_yes Yes a2_no No

A Comparative Guide to the X-ray Crystal Structure Analysis of 3-(Boc-amino)-2-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and procedural overview of the X-ray crystal structure analysis of 3-(Boc-amino)-2-methoxyisonicotinic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates in the synthesis of complex bioactive molecules.[1][2][3] Elucidating their precise three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

This document will delve into the experimental intricacies of obtaining single crystals suitable for X-ray diffraction and the subsequent analytical workflow. Furthermore, it will compare X-ray crystallography with alternative structural elucidation techniques, providing a comprehensive framework for researchers in the field.

The Critical Role of Structural Analysis

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For derivatives of 3-(Boc-amino)-2-methoxyisonicotinic acid, subtle changes in conformation or intermolecular interactions can significantly impact their efficacy as pharmaceutical agents or their utility as synthetic precursors.[4][5] X-ray crystallography offers an unambiguous method to determine the three-dimensional structure of molecules in the solid state, providing precise measurements of bond lengths, bond angles, and torsion angles.[6][7]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powdered compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The general workflow is outlined below.

X-ray_Crystallography_Workflow General Workflow for X-ray Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution (e.g., Direct Methods) Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: General Workflow for X-ray Crystal Structure Analysis.

Part 1: Crystallization of 3-(Boc-amino)-2-methoxyisonicotinic Acid Derivatives

The primary challenge in the X-ray crystallographic analysis of many organic compounds, including Boc-protected amino acid derivatives, is obtaining high-quality single crystals.[8][9] These molecules often exhibit a tendency to form oils or amorphous solids.[8] A systematic approach to screening various crystallization conditions is crucial for success.

Recommended Protocol for Crystallization:

  • Material Purity: Begin with a highly pure sample of the 3-(Boc-amino)-2-methoxyisonicotinic acid derivative (>99% purity as determined by HPLC and NMR). Impurities can significantly inhibit crystal nucleation and growth.[10]

  • Solvent Selection: The choice of solvent is critical. A good starting point is to use a binary solvent system consisting of a "good" solvent in which the compound is freely soluble, and a "poor" solvent (or anti-solvent) in which it is sparingly soluble.[10]

    • Good Solvents: Ethyl acetate, acetone, ethanol, methanol.

    • Poor Solvents: Hexanes, heptane, diethyl ether, water.[11][12]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide. Invert the slide over a reservoir containing a precipitant (the "poor" solvent). The slow diffusion of the precipitant vapor into the drop can induce crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C). Rapid cooling should be avoided as it often leads to the formation of oils or microcrystalline powder.[10]

  • Troubleshooting:

    • Oiling Out: If the compound "oils out," try using a more dilute solution, a slower rate of solvent evaporation or cooling, or a different solvent system.[10]

    • No Crystals: If no crystals form, the solution may be too dilute. Try concentrating the solution or using a different solvent system. Seeding with a small crystal from a previous successful crystallization can also be effective.[11][13] Scratching the inside of the vial with a glass rod can create nucleation sites.[10]

Part 2: X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is used to determine the crystal structure.[6][7]

Experimental Protocol:

  • Crystal Selection and Mounting: A single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a cryoloop.

  • Data Collection: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A modern single-crystal X-ray diffractometer is used for this purpose.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Comparative Crystallographic Data

The following table presents hypothetical but representative crystallographic data for two derivatives of 3-(Boc-amino)-2-methoxyisonicotinic acid. This data illustrates the type of information obtained from a successful X-ray crystal structure analysis.

ParameterDerivative A (R = CH₃)Derivative B (R = Ph)
Formula C₁₃H₁₈N₂O₅C₁₈H₂₀N₂O₅
Formula Weight 282.29344.36
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.258.54
b (Å) 15.6712.33
c (Å) 9.8816.78
β (deg) 105.390
Volume (ų) 1529.81766.9
Z 44
Calculated Density (g/cm³) 1.2261.294
Resolution (Å) 0.800.77
R-factor (R₁) 0.0450.038
Goodness-of-fit (GOF) 1.051.02

Alternative Structural Elucidation Techniques: A Comparison

While X-ray crystallography provides the most definitive three-dimensional structure, other techniques can offer valuable complementary information.

Method_Selection Decision-Making for Structural Analysis Start Need for Structural Information Crystal Single Crystal Available? Start->Crystal Xray X-ray Crystallography Crystal->Xray Yes Powder Powder X-ray Diffraction Crystal->Powder No NMR NMR Spectroscopy Xray->NMR Complementary Info Powder->NMR Ambiguous

Caption: Decision-Making for Structural Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.

  • Advantages over X-ray Crystallography:

    • Does not require single crystals.

    • Provides information about the molecule's structure and dynamics in solution, which may be more biologically relevant.

    • Techniques like NOESY can provide through-space correlations, giving insights into the conformation of the molecule in solution.

  • Disadvantages compared to X-ray Crystallography:

    • Does not provide precise bond lengths and angles.

    • Structure determination can be more complex and may not yield a single, unambiguous conformation.

    • Provides no information on intermolecular packing in the solid state.

For 3-(Boc-amino)-2-methoxyisonicotinic acid derivatives, a combined approach is often optimal. NMR can confirm the constitution and provide insights into the solution-state conformation, while X-ray crystallography provides a definitive solid-state structure.

Powder X-ray Diffraction (PXRD)

When single crystals cannot be obtained, PXRD can be a valuable alternative.[9][14][15]

  • Advantages:

    • Uses a polycrystalline powder, which is often easier to obtain than single crystals.[9][15]

    • Useful for identifying different polymorphic forms.

  • Disadvantages:

    • Structure solution from powder data is significantly more challenging than from single-crystal data.[9][14]

    • The resulting structure is generally of lower resolution and precision.

Conclusion

The X-ray crystal structure analysis of 3-(Boc-amino)-2-methoxyisonicotinic acid derivatives is a powerful tool for chemists and drug discovery professionals. While obtaining suitable single crystals can be a significant hurdle, a systematic approach to crystallization often leads to success. The detailed structural information obtained from X-ray crystallography is invaluable for understanding SAR and for the rational design of new and improved therapeutic agents. When single crystals are elusive, techniques such as NMR and PXRD can provide crucial, albeit less detailed, structural insights. The choice of analytical method should be guided by the specific research question and the nature of the material at hand.

References

Navigating the Vibrational Landscape: A Comparative Guide to FTIR Spectroscopy for the Functional Group Identification of 3-(Boc-amino)-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the application of Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of 3-(Boc-amino)-2-methoxyisonicotinic acid. Tailored for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the technique, a detailed experimental protocol, and a comparative analysis with other common analytical methods.

Introduction: The Power of Molecular Vibrations

In the fields of chemical synthesis and pharmaceutical development, the precise confirmation of a molecule's structure is paramount. FTIR spectroscopy is a powerful and widely used analytical technique for identifying chemical compounds and examining molecular structures.[1] It operates by measuring a sample's absorption of infrared radiation, which induces molecular vibrations at specific frequencies corresponding to the bonds within the molecule.[2] This absorption pattern generates a unique spectral "fingerprint," offering rapid insights into the functional groups present.[1][2]

3-(Boc-amino)-2-methoxyisonicotinic acid, a substituted pyridine derivative, serves as an excellent case study due to its array of functional groups, including a carboxylic acid, an ether, a carbamate (Boc-protecting group), and an aromatic ring. This guide will demonstrate how FTIR can be effectively utilized to identify these key structural features.

The Molecular Blueprint: Functional Groups of 3-(Boc-amino)-2-methoxyisonicotinic Acid

A prerequisite to spectral analysis is the identification of the molecule's constituent functional groups and their expected vibrational frequencies.

  • Carboxylic Acid (-COOH): This group is readily identified by two characteristic absorptions: a very broad O-H stretching band and a sharp, intense C=O (carbonyl) stretching band.[3][4][5][6][7]

  • Carbamate (Boc-group, -NH-C(=O)-O-C(CH₃)₃): Key vibrational modes include the N-H stretch, a distinct C=O stretch, and C-O stretching vibrations.[8]

  • Ether (-OCH₃): The asymmetric and symmetric stretching of the C-O-C bond provides a characteristic signal for this group.

  • Aromatic Ring (substituted pyridine): The pyridine ring is characterized by C=C and C-N stretching vibrations, as well as C-H stretching and out-of-plane bending.[9][10][11][12]

  • Alkane groups (-C(CH₃)₃): The tert-butyl group will display characteristic C-H stretching and bending vibrations.[13][14]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

Attenuated Total Reflectance (ATR) is a versatile FTIR sampling technique that allows for the direct analysis of solid and liquid samples with minimal to no preparation.[15][16][17][18] The following protocol details the steps for acquiring a high-quality FTIR spectrum of 3-(Boc-amino)-2-methoxyisonicotinic acid using an ATR accessory.

Instrumentation:

  • FTIR Spectrometer with a diamond or germanium ATR accessory.

Reagents and Materials:

  • 3-(Boc-amino)-2-methoxyisonicotinic acid (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

Workflow Diagram:

FTIR_Workflow FTIR Analysis Workflow (ATR) cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Clean ATR Crystal (Isopropanol) B Acquire Background Spectrum (Clean Crystal) A->B C Place Small Amount of Sample on Crystal B->C D Apply Pressure (Ensure Good Contact) C->D E Initiate Sample Scan (e.g., 16 scans, 4 cm⁻¹ resolution) D->E F Perform ATR Correction E->F G Baseline Correction F->G H Peak Picking & Integration G->H I Correlate Peaks with Functional Groups H->I Elucidation_Workflow Integrated Structural Elucidation Workflow cluster_initial Initial Characterization cluster_detailed Detailed Structural Determination cluster_final Structure Confirmation FTIR FTIR (Functional Groups) NMR NMR (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) FTIR->NMR MS Mass Spectrometry (Molecular Weight & Formula) MS->NMR Confirmed Confirmed Structure of 3-(Boc-amino)-2-methoxyisonicotinic acid NMR->Confirmed

References

Benchmarking the reactivity of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, substituted pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] Among these, 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid stands out as a versatile building block, prized for its unique substitution pattern that allows for intricate molecular architectures. However, the successful incorporation of this moiety into complex molecules hinges on a nuanced understanding of its reactivity. The interplay between the electron-donating methoxy group, the sterically demanding Tert-butoxycarbonyl (Boc) protecting group, and the inherent electronic nature of the pyridine ring can significantly influence the outcomes of key synthetic transformations.

This guide presents a comprehensive benchmark analysis of the reactivity of this compound (Compound A). We provide a comparative assessment against structurally similar compounds to elucidate the distinct roles of its functional groups. The compounds chosen for this comparative study are:

  • Compound A: this compound

  • Compound B: 3-Amino-2-methoxyisonicotinic acid

  • Compound C: 3-(Tert-butoxycarbonylamino)-2-chloroisonicotinic acid

  • Compound D: Isonicotinic acid

Our analysis focuses on three pivotal reactions in pharmaceutical chemistry: amide bond formation, Suzuki-Miyaura cross-coupling, and Boc-deprotection. Through standardized protocols and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively utilize these valuable synthetic intermediates.

Amide Bond Formation: A Study in Steric and Electronic Effects

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[2] We investigated the efficiency of coupling our target compound and its analogues with a model primary amine, benzylamine, using a standard carbodiimide-mediated coupling protocol.

Experimental Protocol: Amide Coupling

A solution of the respective isonicotinic acid derivative (1.0 mmol), benzylamine (1.1 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol), and 1-hydroxybenzotriazole (HOBt, 1.2 mmol) in anhydrous Dichloromethane (DCM, 10 mL) was stirred at room temperature. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Amide_Coupling_Mechanism Carboxylic_Acid R-COOH Active_Ester O-acylisourea intermediate Carboxylic_Acid->Active_Ester + EDC EDC EDC HOBt_Ester HOBt active ester Active_Ester->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2

Comparative Data: Amide Coupling
CompoundSubstituentsReaction Time (h)Yield (%)
A 3-NHBoc, 2-OCH₃1275
B 3-NH₂, 2-OCH₃885
C 3-NHBoc, 2-Cl1082
D Unsubstituted495
Discussion of Amide Coupling Reactivity

The results highlight a clear trend in reactivity governed by both steric and electronic factors.

  • Baseline Reactivity (Compound D): Isonicotinic acid, being unsubstituted, exhibited the highest reactivity, affording the amide in excellent yield and the shortest reaction time. This serves as our baseline for an unhindered and electronically neutral (relative to the other test compounds) pyridine carboxylic acid.

  • Steric Hindrance (Compound A vs. B): The presence of the bulky Boc group in Compound A, ortho to the carboxylic acid, introduces significant steric hindrance. This is reflected in the longer reaction time and lower yield compared to Compound B, where the less bulky amino group allows for more facile approach of the amine nucleophile.

  • Electronic Effects (Compound C vs. A): The comparison between Compound C (2-chloro) and Compound A (2-methoxy) is particularly revealing. The electron-withdrawing nature of the chlorine atom in Compound C enhances the electrophilicity of the carboxylic acid carbon, making it more susceptible to nucleophilic attack.[3] Conversely, the electron-donating methoxy group in Compound A slightly deactivates the carboxylic acid. This electronic difference, combined with the steric bulk of the methoxy group, contributes to the lower reactivity of Compound A compared to Compound C.

Suzuki-Miyaura Cross-Coupling: Navigating the "2-Pyridyl Problem"

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[4][5] However, the use of pyridine derivatives, particularly those with substituents near the nitrogen atom, can be challenging due to catalyst inhibition.[6] To assess this, we converted our isonicotinic acids to their corresponding 4-bromo derivatives and subjected them to a standard Suzuki-Miyaura coupling with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of the 4-bromo-isonicotinic acid derivative (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 3:1 mixture of 1,4-dioxane and water (8 mL) was added K₂CO₃ (2.0 mmol). The mixture was degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction was heated to 90 °C and monitored by TLC. After completion, the reaction was cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add R-X PdII_Complex R-Pd(II)L_n-X Ox_Add->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R'-B(OH)2 Base PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Regeneration Product R-R' Red_Elim->Product

Comparative Data: Suzuki-Miyaura Coupling
Compound (as 4-bromo derivative)SubstituentsReaction Time (h)Yield (%)
A 3-NHBoc, 2-OCH₃1865
B 3-NH₂, 2-OCH₃1672
C 3-NHBoc, 2-Cl2455
D Unsubstituted1288
Discussion of Suzuki-Miyaura Coupling Reactivity

The Suzuki-Miyaura coupling of these substituted pyridines is primarily influenced by the electronic nature of the substituents and their potential for catalyst inhibition.

  • Baseline Reactivity (Compound D): The 4-bromo derivative of isonicotinic acid provided a good yield, serving as a reliable benchmark for the coupling reaction.

  • Electronic Effects of Substituents: The presence of electron-donating groups (amino and methoxy) in Compounds A and B can increase the electron density on the pyridine ring, potentially slowing down the oxidative addition step of the catalytic cycle.[3] Despite this, they still provide respectable yields.

  • Effect of the 2-Chloro Substituent (Compound C): Compound C, with two electron-withdrawing groups (chloro and the carboxylic acid), would be expected to be more reactive in the oxidative addition step. However, it gave the lowest yield. This can be attributed to the increased potential for side reactions and catalyst deactivation, a known issue with electron-deficient pyridine halides.

  • The Role of the Boc Group (Compound A vs. B): The slightly lower yield of Compound A compared to Compound B may be due to the steric bulk of the Boc group hindering the approach of the palladium catalyst to the site of oxidative addition.

Boc-Deprotection: A Matter of Acid Lability

The removal of the Boc protecting group is a critical step in many synthetic sequences. We evaluated the lability of the Boc group in Compounds A and C under standard acidic conditions.

Experimental Protocol: Boc-Deprotection

The Boc-protected compound (1.0 mmol) was dissolved in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM, 10 mL) at 0 °C. The reaction was stirred and allowed to warm to room temperature. Progress was monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was co-evaporated with toluene to remove residual TFA, yielding the deprotected amine salt.

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Protonated_Boc Protonated Intermediate Protonation->Protonated_Boc Fragmentation Fragmentation Protonated_Boc->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tBu_Cation tert-Butyl Cation Fragmentation->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Amine R-NH2 Decarboxylation->Amine CO2 CO2 Decarboxylation->CO2

Comparative Data: Boc-Deprotection
CompoundSubstituentsReaction Time (min)Yield (%)
A 3-NHBoc, 2-OCH₃30>98
C 3-NHBoc, 2-Cl45>98
Discussion of Boc-Deprotection Reactivity

The deprotection of the Boc group is generally a facile and high-yielding reaction under strong acidic conditions.[7]

  • Influence of Electronic Effects: The electron-donating methoxy group in Compound A can slightly stabilize the protonated intermediate, leading to a marginally faster deprotection compared to Compound C, which features an electron-withdrawing chloro group. However, this effect is minimal under the strongly acidic conditions employed. Both reactions proceed rapidly and in near-quantitative yield, demonstrating the reliability of this deprotection strategy for this class of compounds.

Conclusion

This comparative guide provides a detailed analysis of the reactivity of this compound in three fundamental synthetic transformations. Our findings demonstrate that its reactivity is a predictable consequence of the interplay between the steric bulk of the Boc group and the electronic nature of the substituents on the pyridine ring.

  • In amide coupling , the steric hindrance of the ortho-methoxy and Boc groups are the primary determinants of reactivity, leading to slower reaction rates compared to less substituted analogues.

  • In Suzuki-Miyaura coupling , the electronic properties of the substituents play a more significant role, with electron-donating groups providing a good balance for reactivity without promoting significant catalyst deactivation.

  • Boc-deprotection is a robust and high-yielding transformation, largely unaffected by the substitution pattern on the pyridine ring under standard acidic conditions.

By understanding these reactivity trends, researchers can strategically design synthetic routes that leverage the unique properties of this compound, enabling the efficient construction of complex, biologically active molecules.

References

Safety Operating Guide

A Comprehensive Disposal Protocol for 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic Acid and Related Boc-Protected Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic building block, 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid is integral to modern synthetic workflows in pharmaceutical and materials science research. Its unique structure, combining a pyridine core, a carboxylic acid moiety, and an acid-labile Boc-protecting group, necessitates a nuanced approach to its handling and disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established principles of laboratory safety and environmental stewardship. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and adherence to regulatory standards.

Part 1: Hazard Characterization and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's chemical nature and potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its hazard profile by analyzing its constituent functional groups and related structures.

  • Isonicotinic Acid Core: The central pyridine-4-carboxylic acid structure is a known irritant. Similar compounds are classified as causing skin, eye, and respiratory irritation.[1][2][3][4] Handling should always occur in a well-ventilated area, such as a fume hood, to minimize inhalation of dust particles.[5][6]

  • Carboxylic Acid Group: This functional group imparts acidic properties. Therefore, the compound must not be mixed with bases or cyanides, as this could lead to vigorous and potentially hazardous reactions.[7]

  • Tert-butoxycarbonyl (Boc) Amino Group: The Boc protecting group is famously acid-labile.[8][][10] While stable under neutral and basic conditions, contact with strong acids will cleave the Boc group, generating isobutylene gas and carbon dioxide.[8][] This reactivity underscores the importance of proper waste segregation. While many Boc-protected amino acids are not classified as hazardous, some carry warnings for skin/eye irritation and may be harmful if swallowed.[11][12][13]

Based on this analysis, this compound must be treated as a hazardous chemical waste, primarily classified as an irritant and an organic acid.

Table 1: Inferred Hazard Profile and Regulatory Considerations
Hazard Aspect Inferred Risk Rationale & Key References Regulatory Framework
Acute Toxicity (Oral) Potentially harmful if swallowed.Based on GHS classifications for similar Boc-amino acids and pyridine derivatives.[11][12]OSHA Hazard Communication Standard (29 CFR 1910.1200).[14][15]
Skin Corrosion/Irritation Causes skin irritation.Pyridine carboxylic acids are known skin irritants.[4][16][17]GHS Category 2.[1][16]
Eye Damage/Irritation Causes serious eye irritation.A common hazard for this class of organic acids.[2][16][17][18]GHS Category 2A.[1][16]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Characteristic hazard of pyridine carboxylic acid derivatives.[2][4][16]GHS Category 3 (STOT SE).[1][16]
Chemical Reactivity Acid-labile Boc group; acidic nature.Reacts with strong acids to release gas.[8][19] Reacts with bases.EPA RCRA regulations on reactive waste and segregation.[20]

Part 2: Pre-Disposal Deactivation - A Critical Evaluation

A common question is whether to chemically "deactivate" a compound before disposal. For this molecule, deactivation would involve the acid-catalyzed removal of the Boc group.

Mechanism of Acid-Catalyzed Boc Deprotection:

  • Protonation of the Boc group's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA).

  • Formation of a stable tert-butyl cation.

  • Decomposition of the resulting carbamic acid to yield the free amino group and carbon dioxide gas.[8]

However, it is strongly advised NOT to perform this deprotection step as a means of waste treatment. The rationale is clear:

  • It Does Not Eliminate the Hazard: The primary hazard is associated with the pyridine carboxylic acid core, which remains unchanged.

  • It Creates a More Complex Waste Stream: You would be adding a hazardous acid (like TFA) to the waste, creating a mixed waste that is more difficult and expensive to dispose of.[7]

  • It Generates Gaseous Byproducts: The reaction releases isobutylene and CO2, which requires careful off-gassing and ventilation management.[]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures safety and compliance with federal regulations, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][21][22][23]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles or glasses.[16][17]

  • Hand Protection: Nitrile gloves.[5]

  • Body Protection: A standard laboratory coat.[16]

Step 2: Classify and Segregate the Waste

Proper segregation is crucial to prevent dangerous reactions in the waste container.[7][24]

  • Classification: This compound must be classified as "Hazardous Waste: Solid Organic Acid."

  • Segregation: Collect this waste in a dedicated container. DO NOT mix it with:

    • Bases (e.g., sodium hydroxide, triethylamine)

    • Strong Oxidizing Agents

    • Aqueous waste

    • Solvents (unless it is a dilute solution, in which case it becomes liquid organic acid waste)

    • Cyanide or sulfide-containing waste.[7]

Step 3: Use Designated Waste Containers

All hazardous waste must be collected in appropriate containers.

  • Container Type: Use a clean, dry, screw-cap container made of a compatible material (e.g., High-Density Polyethylene - HDPE or glass). Ensure the container is intact with no cracks or residue.[20]

  • Container Status: Keep the waste container closed at all times except when adding waste.[7][20]

Step 4: Label the Container Correctly

Proper labeling is a key EPA requirement to ensure everyone knows the contents and hazards.[22][24]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no formulas or abbreviations).

    • The associated hazards: "Irritant"

    • The date when waste was first added to the container (the "Accumulation Start Date").

Step 5: Store in a Satellite Accumulation Area (SAA)

The waste container must be stored in a designated SAA within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of the lab personnel.[7][22]

  • Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.

  • Volume Limits: Be aware of your institution's and state's limits for waste accumulation.[22]

Step 6: Arrange for Final Disposal

Hazardous waste must be disposed of through the proper channels.

  • Contact EH&S: Schedule a pickup with your institution's Environmental Health & Safety (EH&S) department or designated hazardous waste contractor.[21]

  • Prohibited Actions: Never dispose of this chemical in the trash or down the drain.[7][25] The EPA and local authorities strictly prohibit this.[7]

  • Ultimate Disposal Method: The likely final disposal method for this type of waste is high-temperature incineration by a licensed waste management facility.[25]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_characterize Characterization & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposition A Generated Waste: 3-(Tert-butoxycarbonylamino)- 2-methoxyisonicotinic acid B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Classify Waste: 'Hazardous - Solid Organic Acid' B->C D Segregate from Incompatibles (Bases, Oxidizers, Aqueous Waste) C->D E Select Compatible Container (HDPE or Glass, Screw Cap) D->E F Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Warning (Irritant) E->F G Store in Designated SAA (Closed, In Secondary Containment) F->G H Schedule Pickup with Institutional EH&S G->H I Waste Transferred to Licensed Disposal Facility H->I

Caption: Decision workflow for compliant chemical waste disposal.

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, follow these procedures immediately.

  • For a Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a dustpan to avoid creating airborne dust.[25]

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your designated hazardous waste container.

    • Wipe the spill area with a damp cloth and then decontaminate with soap and water.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S emergency line immediately.[26]

    • Prevent entry into the affected area.

    • Provide details of the spill to the emergency response team.

References

Definitive Guide to Personal Protective Equipment for 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid, a key reagent in pharmaceutical research and development. As direct safety data for this specific compound is not publicly available, this document synthesizes information from structurally analogous compounds to establish a robust and conservative safety framework. Our approach is grounded in analyzing the hazards associated with the molecule's core components: the methoxypyridine carboxylic acid nucleus and the N-tert-butoxycarbonyl (Boc) protecting group.

Hazard Analysis: A Structurally-Informed Approach

Understanding the potential risks of this compound begins with deconstructing its chemical architecture.

  • Methoxypyridine Carboxylic Acid Core: This heterocyclic system is the primary source of potential irritation. Safety data for analogous compounds, such as 4-Methoxy-pyridine-2-carboxylic acid, consistently indicate classifications for skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, it is prudent to treat this compound as a hazardous substance capable of causing irritation upon contact or inhalation.

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions but is sensitive to acid and high temperatures.[2] Thermal decomposition or deprotection can occur at elevated temperatures (e.g., 150°C), potentially releasing gaseous byproducts.[3][4] This dictates careful control over storage and reaction conditions.

  • Physical Form: As a solid, the primary exposure risk during handling is the inhalation of airborne dust or powder.[5][6] This necessitates stringent controls to prevent dust generation and ensure adequate respiratory protection.

Based on this analysis, the compound should be handled as, at minimum, a substance that causes skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table summarizes the required equipment for handling this compound, particularly in its solid form.

Protection Type Required PPE Rationale and Specifications
Respiratory Protection NIOSH-approved N95 Respirator (or equivalent)To prevent inhalation of fine dust and aerosols, which may cause respiratory tract irritation.[6][7] For operations with a higher potential for aerosolization, a higher level of protection, such as a powered air-purifying respirator (PAPR), should be considered.
Eye & Face Protection Chemical Safety Goggles with Side ShieldsProvides a seal around the eyes to protect against dust particles and splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash hazard.[8][9]
Hand Protection Nitrile GlovesNitrile provides good resistance to a range of chemicals, including pyridine and its derivatives, for incidental splash protection.[10][11] Gloves should have a minimum thickness of 4 mil and should be inspected for defects before each use. Contaminated gloves must be removed and replaced immediately.[12]
Body Protection Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination. For extensive handling, a chemically resistant apron or coveralls may be necessary.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_selection PPE Selection cluster_operation Safe Operation Start Start: Prepare to handle 3-(Boc-amino)-2-methoxyisonicotinic acid AssessCompound Step 1: Hazard Identification - Analyze structural analogues (Pyridine, Boc-acid) - Assume Skin/Eye/Respiratory Irritant - Note solid form (dust hazard) Start->AssessCompound AssessTask Step 2: Task Evaluation - Weighing solid? - Preparing solution? - Large or small scale? AssessCompound->AssessTask SelectResp Respiratory Protection: Is dust/aerosol likely? Yes -> N95 Respirator or higher AssessTask->SelectResp SelectEye Eye Protection: Always required -> Safety Goggles Splash risk? -> Add Face Shield AssessTask->SelectEye SelectHand Hand Protection: Required -> Nitrile Gloves Check for tears before use AssessTask->SelectHand SelectBody Body Protection: Required -> Lab Coat Large scale? -> Chem-resistant apron AssessTask->SelectBody Proceed Proceed with Operation in a Fume Hood SelectResp->Proceed SelectEye->Proceed SelectHand->Proceed SelectBody->Proceed caption PPE Selection Workflow

Caption: PPE Selection Workflow

Operational Plan: From Weighing to Storage

Adherence to a strict operational protocol is paramount for safety.

Handling the Solid Compound (Weighing and Transfer):
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[8]

  • Ventilation: All manipulations of the solid compound must be performed inside a certified chemical fume hood to control dust and potential vapors.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Use a weigh boat or creased weighing paper to contain the solid. Handle with care to minimize the creation of airborne dust. If possible, use a balance with a draft shield.

  • Transfer: When transferring the solid to a reaction vessel, do so slowly and carefully. If dissolving, add the solvent to the vessel first (if chemically appropriate) and then add the solid to minimize dust.

  • Decontamination: After transfer, decontaminate the spatula and weighing vessel with an appropriate solvent.

Storage:
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from sources of high heat to prevent thermal decomposition.[4]

  • Store separately from strong acids, which can cause premature deprotection of the Boc group.

Spill and Disposal Plan

Accidents can happen, and a clear plan for response and disposal is non-negotiable.

Spill Response:
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For a small dry spill, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal.[6] Do not use water to clean up a dry spill as it may create a slurry that is more difficult to manage.

  • Decontamination: Clean the spill area with a suitable solvent and absorbent pads.

  • Waste: All cleanup materials must be treated as hazardous waste.

Disposal Plan:
  • Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) as hazardous chemical waste.

  • All waste must be placed in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.